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  • Product: Myristoyl coenzyme A (triammonium)

Core Science & Biosynthesis

Foundational

Myristoyl coenzyme A triammonium salt chemical structure

Structural Architecture, Stability, and Application in N-Myristoyltransferase Assays[1][2] Chemical Architecture & Properties Myristoyl Coenzyme A (Myr-CoA) is the thioester derivative of myristic acid (a 14-carbon satur...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Stability, and Application in N-Myristoyltransferase Assays[1][2]

Chemical Architecture & Properties

Myristoyl Coenzyme A (Myr-CoA) is the thioester derivative of myristic acid (a 14-carbon saturated fatty acid) and Coenzyme A.[1][2][3][4][5] The triammonium salt form is a specialized reagent preparation designed to enhance solubility and compatibility with sensitive analytical techniques, particularly Mass Spectrometry (MS), where alkali metal ions (like


 or 

) can suppress ionization or form unwanted adducts.[2][6]
1.1 Structural Specifications

The molecule consists of a hydrophilic Coenzyme A "head" linked via a high-energy thioester bond to a hydrophobic myristoyl "tail."

PropertySpecification
Chemical Name S-Tetradecanoyl-coenzyme A, triammonium salt
Molecular Formula (Anion)

Molecular Weight (Free Acid) 977.9 g/mol
Molecular Weight (Salt) ~1029.0 g/mol (approx., depending on hydration)
CAS Number 3130-72-1 (Generic for Myr-CoA); Salt forms vary by vendor
Critical Micelle Concentration (CMC) ~40–100

(Buffer dependent)
Absorbance

at 260 nm (Adenine moiety)
1.2 Structural Hierarchy (Visualization)

The following diagram illustrates the hierarchical composition of the molecule, highlighting the labile thioester bond central to its biological function.

MyrCoA_Structure cluster_0 Myristoyl Coenzyme A Structure MyrCoA Myristoyl-CoA (Triammonium Salt) Tail Hydrophobic Tail (Myristoyl Group C14:0) MyrCoA->Tail Linker Thioester Bond (High Energy) MyrCoA->Linker Head Coenzyme A Moiety (Hydrophilic) MyrCoA->Head Salt 3x NH4+ Counterions (Solubility/MS-Comp) MyrCoA->Salt Ionic Interaction Linker->Tail Pante Pantetheine-4'-phosphate Linker->Pante Head->Pante ADP Adenosine 3',5'-diphosphate Head->ADP

Figure 1: Structural decomposition of Myristoyl-CoA.[1][2][6] The high-energy thioester bond connects the fatty acid tail to the CoA carrier, while ammonium ions stabilize the phosphate groups on the ADP backbone.

Biochemical Imperative: The N-Myristoylation Switch

Myristoyl-CoA is the obligatory substrate for N-myristoyltransferases (NMT1/NMT2) .[1][2] This enzyme catalyzes the irreversible transfer of the myristoyl group to the N-terminal glycine of target proteins (after methionine removal).[3][7]

Why this matters:

  • Membrane Anchoring: The C14 tail inserts into the lipid bilayer, anchoring proteins like Src family kinases and G-protein

    
     subunits  to the membrane.
    
  • Viral Replication: Essential for the assembly of HIV-1 Gag, Picornaviruses, and SARS-CoV-2 proteins.[1][6]

  • The "Myristoyl Switch": A dynamic mechanism where ligand binding (e.g.,

    
     to recoverin) exposes the myristoyl group, allowing reversible membrane association.[2][6]
    
Experimental Protocol: Fluorogenic NMT Activity Assay

Objective: Measure NMT activity or screen inhibitors using Myristoyl-CoA without radioisotopes.[1][2] Principle: The assay detects the release of free Coenzyme A (CoA-SH) generated during the transfer reaction. The thiol group of CoA-SH reacts with CPM (7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin) to form a highly fluorescent adduct.[1][2]

3.1 Reagents & Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 0.1% Triton X-100 (See Note 1).[1][2][6]

  • Substrate: Myristoyl-CoA Triammonium Salt (Stock: 10 mM in

    
     or 50% DMSO).
    
  • Peptide: Biotinylated-Gly-Ser-Ser-Lys-Ser-Lys-Pro-Lys (N-terminal Glycine is mandatory).[1][2]

  • Detection Reagent: CPM (Stock: 5 mM in DMSO).[1][2][6]

Expert Insight (Note 1): Keep surfactant concentration (Triton X-100) below the CMC of Myristoyl-CoA to prevent the substrate from being sequestered into detergent micelles, which would artificially lower apparent enzyme activity [1].[2][6]

3.2 Step-by-Step Workflow
  • Enzyme Equilibration:

    • Dilute purified recombinant NMT (10–50 nM final) in Assay Buffer.[1][2][6]

    • Incubate at 25°C for 10 minutes.

  • Substrate Addition:

    • Add Peptide Substrate (typically 1–10

      
      ).[1][2][6]
      
    • Add Myristoyl-CoA (typically 1–10

      
      ).[1][2][6]
      
    • Control: Prepare a "No Enzyme" blank to account for spontaneous hydrolysis of the thioester.

  • Reaction Phase:

    • Incubate for 10–30 minutes at 30°C.

    • Reaction:

      
      [1][2][6]
      
  • Quenching & Detection:

    • Add CPM reagent (2x molar excess relative to total thiols).[1][2][6]

    • Incubate for 10 minutes in the dark.

    • Read Fluorescence: Ex: 390 nm / Em: 479 nm.

3.3 Mechanism of Action & Detection Logic

The following diagram details the reaction flow and the fluorescence generation mechanism.

NMT_Assay_Flow cluster_reaction Enzymatic Transfer cluster_detection Fluorescent Detection Inputs Myristoyl-CoA + Peptide (N-Gly) Complex Ternary Complex Inputs->Complex Enzyme NMT Enzyme Enzyme->Complex Inhibitor Small Molecule Inhibitor (Optional) Inhibitor->Enzyme Blocks Products Myristoylated Peptide + Free CoA-SH Complex->Products Transfer Adduct CPM-CoA Adduct (Highly Fluorescent) Products->Adduct Thiol-Maleimide Reaction CPM CPM Reagent (Non-Fluorescent) CPM->Adduct

Figure 2: Logic flow of the NMT Fluorogenic Assay. The generation of fluorescence is directly proportional to the cleavage of the thioester bond in Myristoyl-CoA.

Handling, Stability, and Troubleshooting
4.1 Storage & Reconstitution[1][2]
  • Lyophilized Powder: Store at -20°C. Stable for >1 year. Desiccate before opening to prevent hydrolysis.

  • Stock Solution: Reconstitute in neutral buffer (pH 6.0–7.0) or water.[2][6][8][9] Avoid alkaline pH (>8.0) as the thioester bond becomes unstable and prone to hydrolysis [2].

  • Freeze/Thaw: Aliquot immediately. Limit to 1–2 freeze/thaw cycles.

4.2 Why Triammonium Salt?

While Lithium salts are common for general biochemistry, the Triammonium salt is preferred for:

  • Mass Spectrometry (LC-MS/MS): Ammonium ions are volatile.[1][2][6] They evaporate during electrospray ionization (ESI), whereas Lithium or Sodium ions form non-volatile adducts (

    
    , 
    
    
    
    ) that split the signal and reduce sensitivity [3].[1][2][6]
  • HPLC Purification: Ammonium acetate/bicarbonate buffers are standard in HPLC; using the ammonium salt of the substrate prevents counter-ion exchange issues.

4.3 Troubleshooting Table
IssueProbable CauseCorrective Action
High Background Fluorescence Spontaneous hydrolysis of Myr-CoACheck buffer pH (must be < 8.0). Ensure Myr-CoA stock is fresh.
Non-Linear Kinetics Substrate Depletion or Micelle FormationEnsure [Myr-CoA] < CMC (~50

).[1][2][6] Reduce enzyme concentration.
Low Signal Oxidation of CoA-SH or CPMPrepare CPM fresh.[2] Add TCEP (reducing agent) only if using an assay compatible with reducing agents (Note: Maleimides react with TCEP; use DTNB if reducing agents are required).[1][2][6]
References
  • Bhatnagar, R.S., et al. (2001).[2][6] "Structure-function analysis of yeast N-myristoyltransferase." Journal of Biological Chemistry, 276(22), 19469-19477.[1][2][6]

  • Tautz, L. & Rétey, J. (2000).[2][6][10] "Synthesis of myristoyl-carba(dethia)-coenzyme A, a non-hydrolysable inhibitor." European Journal of Organic Chemistry, 2000(9), 1728-1735.[1][2][6]

  • Cvačka, J. & Svatoš, A. (2003).[2][6][11][12] "Matrix-assisted laser desorption/ionization mass spectrometry of saturated and unsaturated fatty acids." Rapid Communications in Mass Spectrometry, 17(19), 2203-2207.[1][2][6]

Sources

Exploratory

The Molecular Ruler: A Technical Guide to Myristoyl-CoA vs. Palmitoyl-CoA Specificity

Executive Summary In the landscape of protein lipidation, the difference between Myristoyl-CoA (C14:0) and Palmitoyl-CoA (C16:0) is not merely two carbon atoms; it is the difference between co-translational fate and post...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of protein lipidation, the difference between Myristoyl-CoA (C14:0) and Palmitoyl-CoA (C16:0) is not merely two carbon atoms; it is the difference between co-translational fate and post-translational regulation . This guide dissects the structural and kinetic mechanisms that allow N-myristoyltransferases (NMTs) and DHHC-palmitoyltransferases to distinguish these substrates with high fidelity. It further provides validated protocols for interrogating these modifications in drug discovery contexts.

Part 1: Structural & Thermodynamic Basis

The biological selection of C14 (Myristate) and C16 (Palmitate) is driven by a trade-off between membrane binding energy and reversibility.

The Hydrophobic Threshold

The addition of two methylene groups (–CH₂–) significantly alters the hydrophobicity and membrane residence time of the lipid anchor.

FeatureMyristoyl-CoA (C14:[1][2][3]0)Palmitoyl-CoA (C16:[4][5]0)
Chain Length ~18 Å~21 Å
LogP (Lipophilicity) ~6.1~7.2
Membrane Affinity (

)
~8 kcal/mol (Weak/Transient)~11 kcal/mol (Stable)
Membrane Off-Rate Fast (seconds to minutes)Slow (hours)
Linkage Type Amide (Stable, Irreversible)Thioester (Labile, Reversible)
Primary Function Membrane sampling / Kinetic trappingStable anchoring / Subdomain localization

Expert Insight: Myristoylation alone is often insufficient for permanent membrane anchoring. It functions as a "priming" signal, allowing the protein to sample the membrane surface (2D diffusion) until it encounters a second signal (e.g., a polybasic patch or a palmitoylation site) that locks it in place—a mechanism known as Kinetic Trapping .

Part 2: Enzymology & Selectivity Mechanisms

NMT: The "Bent Pocket" Mechanism (High Fidelity)

N-myristoyltransferase (NMT) exhibits exquisite specificity for C14-CoA. It rejects C16-CoA despite the high intracellular abundance of palmitate.

  • The Structural Gate: The NMT substrate binding pocket is shaped like a "J" or a bent tunnel.

  • The C16 Clash: The binding pocket has a fixed length. A C16 acyl chain hits the "floor" of the pocket, creating a steric clash that prevents the thioester headgroup from aligning with the catalytic histidine and the N-terminal glycine of the peptide substrate.

  • The C12 Gap: Shorter chains (C12) fail to fill the hydrophobic pocket completely, resulting in a loss of Van der Waals contact energy, drastically increasing

    
    .
    

Critical Kinetic Update: Recent studies challenge the traditional view that


 drives specificity. For NMT, specificity is driven by binding affinity (

)
. NMT binds Myristoyl-CoA with nanomolar affinity (

nM), whereas non-cognate CoAs bind with micromolar affinity. When both are present, NMT is saturated by C14, effectively filtering out C16.
DHHC: The Autoacylation Gatekeeper (Variable Fidelity)

DHHC-palmitoyltransferases operate via a "Ping-Pong" mechanism. The enzyme first reacts with Acyl-CoA to form an acyl-enzyme intermediate (Autoacylation) before transferring the lipid to the substrate cysteine.

  • Selectivity Origin: Specificity is determined during the autoacylation step.[6][7] The transmembrane domains of DHHC enzymes form a cavity.

  • Isoform Variation:

    • DHHC3: Highly specific for C16. Its pocket is capped, physically restricting longer chains.

    • DHHC2: Promiscuous.[6][7] It can accept C14, C16, and C18.[4] Its pocket is likely open-ended or deeper, accommodating longer chains.

Visualization of Selectivity Mechanisms

LipidSelectivity cluster_NMT NMT Specificity (Steric Exclusion) cluster_DHHC DHHC Specificity (Autoacylation Gate) NMT_Pocket NMT Binding Pocket (Fixed Depth) C14 Myristoyl-CoA (C14) Fits Perfectly NMT_Pocket->C14 High Affinity (Kd ~15nM) C16 Palmitoyl-CoA (C16) Steric Clash at C15-C16 NMT_Pocket->C16 Rejected (Steric Hindrance) DHHC_Enz DHHC Enzyme (Cys-Rich Domain) Intermediate Acyl-Enzyme Intermediate DHHC_Enz->Intermediate Autoacylation (Selectivity Step) Substrate Substrate Protein (Cysteine) Intermediate->Substrate Acyl Transfer

Caption: Figure 1. NMT relies on direct steric exclusion in the binding pocket, whereas DHHC specificity is determined during the formation of the acyl-enzyme intermediate.

Part 3: Experimental Analysis (The "How-To")

To distinguish between myristoylation and palmitoylation in a drug development context, Metabolic Labeling with Click Chemistry is the gold standard. It replaces radioactive


H-palmitate, offering higher sensitivity and safety.
The Protocol: Dual-Lipid Profiling

This protocol allows simultaneous profiling of C14 and C16 modifications.

Reagents:

  • YnMyr (C14 analog): Tetradec-13-ynoic acid (Alkynyl-myristate).

  • 17-ODYA (C16 analog): 17-Octadecynoic acid (Alkynyl-palmitate).

  • Capture Reagent: Azide-PEG3-Biotin or Azide-Fluorophore (e.g., TAMRA-Azide).

Step-by-Step Workflow:

  • Metabolic Labeling (Pulse):

    • Treat cells (e.g., HeLa, Jurkat) with 20–50

      
      M of YnMyr or 17-ODYA in serum-free media (to prevent scavenging by albumin).
      
    • Duration: 4–6 hours for Palmitoylation (dynamic); Co-translational Myristoylation requires labeling during active protein synthesis (can be shorter, but often matched).

  • Lysis & Solubilization:

    • Lyse cells in buffer containing 1% Triton X-100 or 1% SDS.

    • Critical: Include Palmostatin B (APT inhibitor) to prevent depalmitoylation during lysis.

  • Click Reaction (CuAAC):

    • Add reagents in order: Lysate

      
       Azide-Tag 
      
      
      
      TCEP (1 mM)
      
      
      TBTA (Ligand)
      
      
      CuSO
      
      
      (1 mM).
    • Incubate 1 hour at RT.

  • Differentiation Step (The Hydroxylamine Check):

    • Split the sample. Treat one half with Hydroxylamine (1M, pH 7.4) and the other with Tris-HCl (Control).

    • Logic: Hydroxylamine cleaves thioesters (Palmitoylation) but leaves amides (Myristoylation) intact.

  • Readout:

    • In-Gel Fluorescence: Run SDS-PAGE. Loss of signal in HA-treated lane = Palmitoylation. Stable signal = Myristoylation.

    • Streptavidin Pulldown: Enrich biotinylated proteins for Mass Spectrometry.

Visualization of Experimental Workflow

ClickWorkflow Cells Live Cells Label Labeling (YnMyr or 17-ODYA) Cells->Label Lysis Lysis (+ Palmostatin B) Label->Lysis Click CuAAC Click Reaction (+ Azide-Biotin) Lysis->Click Split Split Sample Click->Split HA_Plus + Hydroxylamine (Cleaves Thioesters) Split->HA_Plus HA_Minus - Hydroxylamine (Control) Split->HA_Minus Analysis Analysis (WB / Mass Spec) HA_Plus->Analysis Signal Lost = Palmitoylation HA_Minus->Analysis Total Signal

Caption: Figure 2. The Click Chemistry workflow distinguishes lipid types via Hydroxylamine sensitivity.

Part 4: Therapeutic Implications[3][8]

Targeting these transferases offers distinct therapeutic avenues.[2][3][8][9]

NMT Inhibitors (Infection & Cancer)

Since NMT is essential for the survival of many parasites (e.g., Plasmodium falciparum, Leishmania) and drives oncogenic signaling (e.g., Src kinases), it is a high-value target.[8][10]

  • Mechanism: Modern inhibitors like IMP-1088 and PCLX-001 bind to the peptide substrate pocket, locking the enzyme in a closed, inactive conformation.

  • Selectivity: Human NMT1/2 vs. Parasite NMT. Structural divergence in the peptide binding groove allows for the design of species-specific inhibitors.

Palmitoylation Inhibitors (The Frontier)

Targeting DHHCs is harder due to redundancy (23 isoforms in humans).

  • Specific Inhibitors: Emerging compounds target specific DHHC isoforms (e.g., inhibiting DHHC5 in cardiac signaling) or compete with the acyl-CoA binding site.

References

  • Gordon, J. I., et al. (1991). Protein N-myristoylation. Annual Review of Biochemistry. Link

  • Boutin, J. A. (1997). Myristoylation. Cellular Signalling.[11] Link

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods. Link

  • Rana, M. S., et al. (2018). Fatty acyl recognition and transfer by an integral membrane S-acyltransferase. Science. Link

  • Tate, E. W., et al. (2019). Global profiling of the N-myristoylome using chemical probes. Nature Communications. Link

  • Su, H., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases. ACS Catalysis. Link

Sources

Foundational

Tetradecanoyl-CoA triammonium salt synonyms and CAS number

Technical Whitepaper: Tetradecanoyl-CoA (Myristoyl-CoA) Triammonium Salt Chemical Identity, Bioactivity, and Analytical Applications [1][2][3][4] Executive Summary Tetradecanoyl-CoA (Myristoyl-CoA) is a pivotal intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Tetradecanoyl-CoA (Myristoyl-CoA) Triammonium Salt Chemical Identity, Bioactivity, and Analytical Applications [1][2][3][4]

Executive Summary

Tetradecanoyl-CoA (Myristoyl-CoA) is a pivotal intermediate in lipid metabolism and cell signaling, serving as the obligate substrate for N-myristoyltransferase (NMT).[1][2][3][4] This thioester, formed from myristic acid (C14:[1][2][3][4]0) and Coenzyme A, is critical for the co-translational modification of proteins involved in signal transduction, apoptosis, and viral replication.[1][2][3]

While the parent compound is often referenced by its free acid CAS, the triammonium salt form is the preferred reagent for high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS).[1][2][3][4] Unlike lithium or sodium salts, which form non-volatile adducts that suppress ionization, the ammonium counterion is volatile, ensuring cleaner spectral baselines and accurate quantification in metabolomic profiling.[2][3]

Part 1: Chemical Identity & Nomenclature

The accurate identification of Tetradecanoyl-CoA requires distinguishing between the parent acid and its specific salt formulations used in research.[4]

Parameter Technical Detail
Chemical Name S-Tetradecanoyl-coenzyme A (Triammonium salt)
Common Synonyms Myristoyl-CoA; n-C14:0-CoA; Tetradecanoyl-CoA
CAS Number 3130-72-1 (Refers to the parent free acid/general form).[1][2][3][4][5][6] Note: Specific salt forms like triammonium often share this CAS in commercial catalogs but are chemically distinct in formulation.
Molecular Formula C₃₅H₆₂N₇O₁₇P₃S[1][2][3][4][5][7] · 3NH₃ (Triammonium salt)
Molecular Weight ~1029.0 g/mol (Salt); 977.9 g/mol (Free Acid)
Solubility Highly soluble in water (>10 mg/mL) and aqueous buffers; moderately soluble in methanol.[1][2][3][4]
Stability Labile at alkaline pH (hydrolysis of thioester bond).[1][3] Store at -80°C.

Expert Insight: When selecting a standard for mass spectrometry, always verify the counterion. Lithium salts (often used for stability) can cause signal splitting (Li+ adducts) in ESI-MS.[1][2][3][4] The triammonium salt is the "gold standard" for metabolomics as the ammonium ion dissociates and evaporates during electrospray ionization.

Part 2: Biological Mechanism: N-Myristoylation[1][2][3][4][6]

Myristoyl-CoA is the specific donor for N-myristoylation , an irreversible protein modification catalyzed by N-myristoyltransferase (NMT).[1][2][3][4][6] This process attaches myristate to the N-terminal glycine of a target protein, facilitating membrane anchoring and protein-protein interactions.[2][3][4]

Mechanism of Action
  • Substrate Specificity: NMT requires Myristoyl-CoA; it rarely utilizes Palmitoyl-CoA (C16) or Stearoyl-CoA (C18) due to the precise geometry of the enzyme's binding pocket.[1][2][3][4]

  • Reaction Sequence:

    • Step 1: Methionine aminopeptidase (MetAP) removes the initiator methionine from the nascent polypeptide, exposing an N-terminal Glycine.[1][2][3][4][8]

    • Step 2: NMT catalyzes the nucleophilic attack of the Glycine's

      
      -amino group on the thioester carbonyl of Myristoyl-CoA.[3][4]
      
    • Step 3: An amide bond is formed, releasing free Coenzyme A (CoA-SH).[1][2][3][4]

Pathway Visualization

MyristoylationPathway Ribosome Ribosome (Translation) Nascent Nascent Polypeptide (Met-Gly-...) Ribosome->Nascent GlyPep Substrate: Gly-Polypeptide Nascent->GlyPep Met removal MetAP Enzyme: MetAP MetAP->GlyPep NMT Enzyme: N-Myristoyltransferase (NMT) GlyPep->NMT MyrCoA Substrate: Myristoyl-CoA (C14-CoA) MyrCoA->NMT MyrProt Product: N-Myristoylated Protein (Membrane Anchored) NMT->MyrProt Amide Bond Formation CoASH Byproduct: CoA-SH NMT->CoASH

Figure 1: The N-Myristoylation signaling cascade.[1][2][3][4] NMT transfers the C14 fatty acid from Myristoyl-CoA to the N-terminal glycine of the target protein.[2][3][4][8]

Part 3: Experimental Protocols & Analytical Workflows

Protocol A: N-Myristoyltransferase (NMT) Activity Assay

This assay measures the transfer of myristate to a peptide substrate.[1][2][3][4][8][9][10] It is critical for screening NMT inhibitors in drug discovery (e.g., antifungal agents targeting Candida NMT).[1][2][3][10]

Reagents:

  • Substrate: Biotinylated peptide (e.g., Biotin-Gly-Ser-Ser-Lys-Ser-Lys-Pro-Lys).[1][2][3][4]

  • Donor: Tetradecanoyl-CoA Triammonium Salt (10 µM final).

  • Detection: Streptavidin-HRP or Fluorescence (CPM dye detecting free CoA-SH).[1][2][3][4]

Step-by-Step Methodology:

  • Buffer Prep: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 0.1% Triton X-100).[1][2][3] Note: Avoid DTT/Mercaptoethanol if using CPM detection as they react with the dye.[1][2][3]

  • Reaction Mix: Combine 10 µL NMT enzyme (recombinant), 5 µL Peptide substrate, and 5 µL Assay Buffer in a 96-well plate.

  • Initiation: Add 5 µL Tetradecanoyl-CoA (Triammonium Salt) to start the reaction. Incubate at 30°C for 15–30 minutes.

  • Termination & Detection (CPM Method):

    • Add 25 µL of 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) in DMSO.[1][2][3][4]

    • Incubate for 10 minutes in the dark.

    • Read Fluorescence (Ex 384 nm / Em 470 nm). Signal is proportional to CoA-SH released.[3][4]

Protocol B: LC-MS/MS Profiling of Acyl-CoAs

Quantification of intracellular Myristoyl-CoA requires rigorous extraction to prevent hydrolysis.[1][2][3][4]

Workflow Visualization

LCMSWorkflow Sample Biological Sample (Tissue/Cells) Quench Metabolic Quenching (-80°C 80% MeOH) Sample->Quench Extract Extraction (Chloroform/MeOH/H2O) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep AqPhase Aqueous Phase (Short Chain CoAs) PhaseSep->AqPhase Discard/Save OrgPhase Interphase/Protein Precipitate (Long Chain CoAs bind protein) PhaseSep->OrgPhase Myristoyl-CoA precipitates w/ protein SPE SPE Cleanup (Oasis HLB) OrgPhase->SPE Re-dissolve & Clean LCMS LC-MS/MS Analysis (C18 Column, Ammonium Acetate) SPE->LCMS Data Quantification (vs Triammonium Standard) LCMS->Data

Figure 2: LC-MS/MS workflow for Long-Chain Acyl-CoA analysis. Note that Myristoyl-CoA often precipitates with proteins and requires specific recovery steps.

Critical Technical Note: Long-chain Acyl-CoAs (C14+) are amphipathic.[1][2][3][4] In standard Folch extractions, they often partition into the protein pellet rather than the organic phase.[3] Use Solid Phase Extraction (SPE) or specific protein precipitation methods (acetonitrile/isopropanol) to recover Myristoyl-CoA efficiently.[1][2][3][4]

Part 4: Drug Development Context

Tetradecanoyl-CoA is not just a metabolite; it is a tool compound for validating NMT inhibitors .[2][3][4]

  • Target Validation: Human NMT is upregulated in colon and breast cancers. Inhibitors that compete with Myristoyl-CoA for the NMT binding pocket are potential chemotherapeutics.[3][4]

  • Antifungal/Antiparasitic Agents: Fungal NMT (e.g., Cryptococcus neoformans) and parasitic NMT (e.g., Trypanosoma brucei) are structurally distinct from human NMT.[1][2][3] Researchers use Tetradecanoyl-CoA in high-throughput screens to find small molecules that selectively inhibit the pathogen's enzyme without affecting the human host.[2][3][4]

References

  • PubChem. (2025).[3] Tetradecanoyl-CoA - Compound Summary (CID 11966124).[1][2][3][4][7][11] National Library of Medicine. [Link]

  • LIPID MAPS® Structure Database. (2024). Tetradecanoyl-CoA (LMFA07050352). [Link][1][2][3][4][7][11]

  • Towler, D. A., et al. (1988).[1][2][3] The Biology and Enzymology of Eukaryotic Protein Acylation. Annual Review of Biochemistry. [Link][1][2][3][4]

  • Goncalves, V., et al. (2012).[1][2][3] A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry. [Link]

  • Haynes, C. A., et al. (2008).[1][2][3] Quantification of fatty acyl-coenzyme A species in biological samples by mass spectrometry. Journal of Lipid Research. [Link]

Sources

Exploratory

Molecular weight and formula of Myristoyl coenzyme A triammonium

Technical Whitepaper: Myristoyl Coenzyme A Triammonium Molecular Characterization, Stability Profiling, and N-Myristoyltransferase (NMT) Assay Protocols [1][2] Executive Summary Myristoyl Coenzyme A (Myristoyl-CoA) is th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Myristoyl Coenzyme A Triammonium Molecular Characterization, Stability Profiling, and N-Myristoyltransferase (NMT) Assay Protocols [1][2]

Executive Summary

Myristoyl Coenzyme A (Myristoyl-CoA) is the activated thioester of myristic acid (C14:[1][2][3][4][5]0) and Coenzyme A. It serves as the obligate substrate for N-myristoyltransferases (NMTs) , enzymes responsible for the co-translational or post-translational attachment of myristate to the N-terminal glycine of target proteins.[1][3][4][5][6][7][8] This lipidation event is critical for membrane targeting, protein-protein interactions, and signal transduction in oncogenic (e.g., c-Src) and viral (e.g., HIV-1 Gag) pathways.[1][2]

This guide provides the precise physicochemical specifications for the Triammonium salt form—often preferred in enzymatic assays for its solubility and neutral counterion profile—and details a self-validating protocol for measuring NMT activity.

Physicochemical Specifications

The triammonium salt form (


) offers distinct solubility advantages over the free acid or lithium forms in sensitive enzymatic buffers. The following data represents the high-purity standard used in kinetic analysis.
ParameterSpecification
Compound Name Myristoyl Coenzyme A, Triammonium Salt
CAS Number 799812-85-4 (Specific to Triammonium)
Chemical Formula

Molecular Weight 1028.98 g/mol
Parent Acid MW ~977.9 g/mol (Free Acid:

)
Absorbance (

)
260 nm (Adenine moiety)
Extinction Coefficient

(pH 7.[1][2][9][10]0)
Solubility

mg/mL in

; soluble in neutral buffers.[1]
Appearance White to off-white lyophilized powder.[1][2]

Application Note: When calculating stoichiometry for enzymatic reactions, ensure you use the salt-adjusted molecular weight (1028.98 g/mol ) rather than the free acid weight to avoid substrate concentration errors of ~5%.

Structural Biology & Mechanism

Myristoyl-CoA functions as the acyl donor in the reaction catalyzed by NMT.[5][6][7][8] This reaction follows an Ordered Bi-Bi mechanism , where Myristoyl-CoA binds to the apo-enzyme first, inducing a conformational change that creates the binding pocket for the peptide substrate.[1][2]

Mechanism of Action
  • Binding: Myristoyl-CoA binds NMT, opening the peptide binding groove.

  • Catalysis: The N-terminal amine of the substrate glycine nucleophilically attacks the thioester carbonyl of Myristoyl-CoA.

  • Release: CoA-SH is released, followed by the myristoylated protein.

NMT_Pathway cluster_inputs Substrates cluster_outputs Products MyrCoA Myristoyl-CoA (Donor) NMT_Enzyme N-Myristoyltransferase (NMT1/NMT2) MyrCoA->NMT_Enzyme 1. Binds First Peptide Target Protein (N-term Glycine) Complex Ternary Complex (Enzyme-Acyl-Peptide) Peptide->Complex 2. Binds Second NMT_Enzyme->Complex Conf. Change MyrProt Myristoylated Protein Complex->MyrProt Transfer CoASH Free CoA-SH Complex->CoASH Release

Figure 1: The Ordered Bi-Bi reaction mechanism of N-Myristoyltransferase. Myristoyl-CoA binding is the rate-limiting prerequisite for peptide recognition.[1][2]

Critical Handling & Stability (Expertise & Trust)

As a thioester, Myristoyl-CoA is thermodynamically unstable and susceptible to hydrolysis, particularly at elevated pH.[1][2] The high energy of the thioester bond (


 kcal/mol) drives the transfer reaction but necessitates strict handling protocols.
Stability Protocol
  • pH Sensitivity: The thioester bond is liable to nucleophilic attack by hydroxide ions.

    • Rule: Never expose Myristoyl-CoA to buffers with pH > 8.0 for extended periods.[1][2]

    • Storage: Reconstitute in slightly acidic water (pH 5.5–6.0) or 10 mM Sodium Acetate (pH 6.[1]0) for maximum stability.

  • Oxidation: The adenine ring is stable, but if the solution contains free CoA contaminants, they can dimerize.

  • Freeze-Thaw Cycles: Limit to <3 cycles. Aliquot immediately upon reconstitution.

    • Storage Temp: -80°C (Liquid) or -20°C (Lyophilized powder).[1][2]

Self-Validating Purity Check

Before running a high-value assay, validate the integrity of your Myristoyl-CoA stock:

  • Ratio Check: Measure absorbance at 232 nm (thioester bond) and 260 nm (adenine).

  • Target Ratio (

    
    ):  A ratio of ~0.55 to 0.60  indicates an intact thioester.[1][2] A significantly lower ratio implies hydrolysis (loss of the thioester bond absorbance).
    

Validated Experimental Protocol: NMT Spectrophotometric Assay

This protocol utilizes DTNB (Ellman’s Reagent) to quantify the release of free Coenzyme A (CoA-SH), which correlates 1:1 with myristoyl transfer.[1][2]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 0.1% Triton X-100.[1][2]

  • Substrate: Synthetic peptide containing N-terminal Glycine (e.g., GNAAAARR-NH2).[1][2]

  • Myristoyl-CoA: 10 µM final concentration (freshly prepared).

  • DTNB: 5,5′-dithiobis-(2-nitrobenzoic acid).[1][2]

Methodology:

  • Baseline: Mix Buffer, DTNB (0.2 mM), and NMT enzyme in a cuvette/plate.

  • Substrate Addition: Add the peptide substrate.

  • Initiation: Add Myristoyl-CoA to start the reaction.

  • Detection: Monitor absorbance at 412 nm continuously for 10 minutes.

    • Mechanism:[5] CoA-SH + DTNB

      
       TNB (Yellow, 
      
      
      
      ) + Mixed Disulfide.[1][2]

Assay_Workflow Step1 Prepare Master Mix (Buffer + DTNB + NMT Enzyme) Step2 Add Peptide Substrate (N-term Glycine) Step1->Step2 Step3 INITIATE: Add Myristoyl-CoA (Start t=0) Step2->Step3 Reaction Enzymatic Transfer (Releases CoA-SH) Step3->Reaction Detection DTNB Reaction (CoA-SH + DTNB -> TNB) Reaction->Detection Free Thiol Readout Measure Absorbance @ 412nm (Continuous Kinetic Read) Detection->Readout Yellow Color

Figure 2: Workflow for the DTNB-coupled NMT activity assay. The reaction is initiated by the addition of Myristoyl-CoA to prevent premature hydrolysis.

Data Analysis: Calculate enzyme activity (Units/mg) using the slope of the linear portion of the curve (


) and the extinction coefficient of TNB.[1]


[1][2]

References

  • Bhatnagar, R. S., et al. (1999).[1] The structure of myristoyl-CoA: Protein N-myristoyltransferase.[2][5][6][11] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1441(2-3), 162-172.[1][2] Retrieved from [Link]

  • Towler, D. A., et al. (1988).[1] The biology and enzymology of eukaryotic protein acylation. Annual Review of Biochemistry, 57, 69-99.[1][2]

  • Goncalves, V., et al. (2012).[1] A fluorescence-based assay for N-myristoyltransferase activity.[1][2][3][8] Analytical Biochemistry, 421(1), 342-344.[1][2] Retrieved from [Link]

Sources

Foundational

Precision Targeting of the N-Myristoyltransferase (NMT) Lipidation Machinery

Topic: Myristoyl-CoA binding sites on N-myristoyltransferase (NMT) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide to the Myrist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Myristoyl-CoA binding sites on N-myristoyltransferase (NMT) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Myristoyl-CoA Binding Interface and Kinetic Gating

Executive Summary

N-myristoyltransferase (NMT) is a monomeric enzyme essential for the co-translational and post-translational modification of proteins involved in signal transduction, apoptosis, and cellular architecture. For drug development professionals, NMT represents a high-value target in oncology (Human NMT1/2) and infectious disease (fungal/parasitic NMTs).

This guide deconstructs the Myristoyl-CoA binding site , the primary determinant of the enzyme's ordered kinetic mechanism. Unlike promiscuous acyl-transferases, NMT exhibits exquisite specificity for the 14-carbon saturated fatty acid. Understanding the structural determinants of this selectivity and the "gating" mechanism it triggers is critical for designing competitive inhibitors and validating assay platforms.

Structural Anatomy of the Myristoyl-CoA Binding Pocket

The NMT active site is not a static cavity but a dynamic interface that remodels upon ligand binding. The binding pocket for Myristoyl-CoA is located in the N-terminal domain and is characterized by a deep, hydrophobic tunnel.

The Hydrophobic Tunnel

The acyl chain of Myristoyl-CoA inserts into a curved, hydrophobic channel. Structural studies (e.g., PDB: 1IYL, 1NMT) reveal that this tunnel is lined with conserved aliphatic and aromatic residues.

  • Length Specificity: The tunnel length is precisely evolved for a C14 chain. Shorter chains (C12) fail to induce the necessary structural compaction, while longer chains (C16) encounter steric clashes at the tunnel floor.

  • Key Residues: In human NMT1, residues such as Phe, Leu, and Val create a "greasy slide" that stabilizes the aliphatic tail. The distinct curvature of the myristoyl group inside the pocket is often forced by a specific phenylalanine residue (e.g., Phe170 in yeast models) which acts as a steric gatekeeper.

The "Oxyanion Hole" and Thioester Positioning

For catalysis to occur, the thioester bond of Myristoyl-CoA must be activated.

  • Mechanism: The enzyme positions the carbonyl oxygen of the thioester into an "oxyanion hole" formed by the backbone amides of specific residues (often Leu and Phe in the core region).

  • Significance: This polarization increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by the N-terminal glycine amine of the protein substrate.

The Carboxylate Switch

The CoA moiety is not merely a carrier; it acts as an anchor. The 3'-phosphate and the pantetheine arm form extensive hydrogen bond networks with the enzyme surface, locking the "lid" of the enzyme. This locking mechanism is the prerequisite for the creation of the peptide binding site.

Kinetic Gating: The Ordered Bi-Bi Mechanism

NMT operates via an Ordered Bi-Bi reaction mechanism . This is a non-negotiable constraint for experimental design.

The Sequence of Events
  • Apo-Enzyme: The peptide binding groove is disordered or occluded.

  • Myristoyl-CoA Binding (First Substrate): Binding induces a massive conformational change (induced fit). The "Abacus" mechanism describes how the enzyme structure tightens, forming a competent binding groove for the peptide.

  • Peptide Binding (Second Substrate): The peptide enters the newly formed groove.

  • Catalysis & Release: Transfer occurs; CoA and the myristoylated peptide are released.

Expert Insight: Many high-throughput screening (HTS) campaigns fail because they pre-incubate with peptide or add reagents simultaneously without respecting this order. You cannot measure peptide affinity (Km_peptide) accurately without saturating Myristoyl-CoA first.

Visualization of the Kinetic Pathway

NMT_Mechanism cluster_legend Kinetic Gating Apo Apo-NMT (Open/Disordered) Binary Binary Complex (NMT : Myr-CoA) Apo->Binary + Myristoyl-CoA (Conformational Switch) Ternary Ternary Complex (NMT : Myr-CoA : Peptide) Binary->Ternary + Peptide Substrate (N-terminal Gly) Products Release (CoA + Myr-Peptide) Ternary->Products Catalysis Products->Apo Recycle

Figure 1: The Ordered Bi-Bi Mechanism of NMT. Note that Peptide binding is structurally impossible until Myristoyl-CoA is bound.

Experimental Protocols: Validating Binding and Activity

Protocol A: The CPM Fluorescence Assay (Activity)

This assay detects the free thiol (CoA-SH) released upon transfer. It is superior to DTNB (Ellman's) due to higher sensitivity and faster reaction kinetics.

Reagents:

  • CPM Dye: 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 0.1% Triton X-100.

  • Substrates: Myristoyl-CoA (Sigma), Biotinylated-Peptide (specific to target NMT).

Step-by-Step Workflow:

  • Enzyme Priming: Dilute NMT into the buffer. Add Myristoyl-CoA (at 2x Km) and incubate for 10 minutes at room temperature.

    • Why? This pre-incubation ensures the formation of the Binary Complex (Figure 1). Without this, the initial rate will be lag-phase limited.

  • Substrate Addition: Add the peptide substrate to initiate the reaction.

  • Quenching/Detection: At time points (0, 5, 10, 15 min), transfer aliquots to a plate containing CPM dye (dissolved in DMSO).

  • Read: Measure Fluorescence (Ex 390 nm / Em 479 nm).

Critical Control: Run a "No-Peptide" control. Spontaneous hydrolysis of Myristoyl-CoA can occur (thioesterase activity), creating a false positive background.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Affinity

To measure the Kd of inhibitors targeting the Myristoyl-CoA pocket.

Setup:

  • Immobilization: Biotinylated-NMT is rarely stable. Instead, immobilize a non-hydrolyzable Myristoyl-CoA analog (e.g., amide analog) or use NMT as the ligand via amine coupling (though this risks occluding the active site).

  • Preferred Method: Immobilize the NMT (ligand) and flow Myristoyl-CoA (analyte) over the surface.

Data Analysis Table:

ParameterDescriptionTypical Value (Human NMT)Significance
Km (Myr-CoA) Michaelis constant for Myr-CoA~0.2 - 2.0 µMConcentration required for 50% max velocity.
Kd (Myr-CoA) Dissociation constant~10 - 100 nMIndicates tight binding in the absence of turnover.
IC50 Inhibitor potencyVariableMust be measured at [Myr-CoA] = Km to be relevant.

Therapeutic Implications: The Selectivity Challenge

Drug development focuses on exploiting the subtle differences between Human NMTs (hNMT1/2) and pathogen NMTs (e.g., P. falciparum, C. albicans, L. donovani).

The Peptide Groove vs. The CoA Pocket
  • CoA Pocket: Highly conserved across species. Developing a competitive inhibitor here is difficult due to potential toxicity (inhibiting human NMTs).

  • Peptide Groove: Divergent. The amino acid sequence of the substrate binding groove varies significantly between fungi and humans.

  • Strategy: Bisubstrate inhibitors or "Peptidomimetics" that extend into the CoA pocket are the most successful strategy. They anchor in the conserved CoA pocket but gain selectivity via the peptide groove.

Visualization of Inhibition Strategies

Inhibition_Strategies Target NMT Active Site Strategy1 Myr-CoA Competitors (Low Selectivity) Target->Strategy1 Blocks CoA Tunnel Strategy2 Peptide Competitors (High Selectivity, Low Potency) Target->Strategy2 Blocks Surface Groove Strategy3 Bisubstrate Analogs (High Selectivity & Potency) Target->Strategy3 Spans Both Sites Outcome Optimized Therapeutic Strategy3->Outcome Clinical Candidate

Figure 2: Strategic classification of NMT inhibitors based on binding site engagement.

References

  • Bhatnagar, R. S., et al. (1998). Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate.

    • Source: N
    • URL: [Link]

  • Farazi, T. A., Waksman, G., & Gordon, J. I. (2001).

    • Source: JBC
    • URL: [Link]

  • Tate, E. W., et al. (2014). Global profiling of the N-myristoylome using chemical probes.

    • Source: N
    • URL: [Link]

  • RCSB Protein Data Bank. (2000). Crystal Structure of Human N-Myristoyltransferase 1 (PDB: 1IYL).

    • Source: RCSB PDB
    • URL: [Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Kinetic Profiling of N-Myristoyltransferase (NMT) Activity via Continuous Fluorescence

[1] Abstract & Scope N-myristoyltransferase (NMT) catalyzes the co-translational and post-translational transfer of myristate (C14 fatty acid) from Myristoyl-CoA to the N-terminal glycine of substrate proteins.[1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

N-myristoyltransferase (NMT) catalyzes the co-translational and post-translational transfer of myristate (C14 fatty acid) from Myristoyl-CoA to the N-terminal glycine of substrate proteins.[1][2][3][4][5][6][7] This modification is critical for membrane targeting in oncogenic signaling (e.g., c-Src) and viral capsid assembly (e.g., Picornaviruses).[1]

This guide details a Continuous Fluorogenic Assay using the thiol-reactive probe CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin).[1][3][5] Unlike discontinuous radiometric methods (


H-myristate), this protocol allows real-time kinetic monitoring (

,

) and high-throughput inhibitor screening (

) without radioactive waste.[1]

Assay Principle

The assay relies on the chemical biology of the NMT reaction byproduct.[1] NMT transfers myristate to the peptide substrate, releasing free Coenzyme A (CoA-SH).[1][5] The thiol group of CoA-SH nucleophilically attacks the maleimide moiety of CPM.[1] CPM is non-fluorescent in its native state (quenched) but becomes highly fluorescent upon thioether bond formation.[1]

Reaction Logic Diagram

NMT_Reaction_Scheme MyrCoA Myristoyl-CoA (Thioester) Complex Ternary Complex MyrCoA->Complex Peptide Peptide Substrate (N-term Glycine) Peptide->Complex NMT NMT Enzyme NMT->Complex MyrPep Myristoylated Peptide Complex->MyrPep CoASH CoA-SH (Free Thiol) Complex->CoASH Release Adduct CPM-CoA Adduct (Fluorescent) CoASH->Adduct Nucleophilic Attack CPM CPM Dye (Non-Fluorescent) CPM->Adduct

Figure 1: Mechanistic workflow of the CPM-coupled NMT assay. The generation of fluorescence is directly proportional to the rate of myristoylation.

Critical Materials & Reagents

Reagent Specifications
ComponentSpecification / SequenceRole
NMT Enzyme Human NMT1 or NMT2 (Recombinant)Target Enzyme.[1][3][8][9][10]
Substrate Peptide G -S-N-K-S-K-P-K (Derived from pp60src)Acceptor.[1][3] Must have N-terminal Glycine.[1][4][5][6]
Cofactor Myristoyl-CoA (Lithium salt)Donor.[1] Critical: Store at -80°C.
Detection Probe CPM (Sigma/Merck)Thiol sensor.[1][11] Dissolve in DMSO.
Reference Inhibitor IMP-1088 Validated picomolar inhibitor (

nM).[1][8][10]
Detergent Triton X-100 (Molecular Biology Grade)Prevents Myr-CoA micelle formation.[1]
Buffer Formulation (Assay Buffer)
  • Base: 20 mM Potassium Phosphate (pH 8.0) or HEPES (pH 7.5)[1][11]

  • Chelator: 0.5 mM EDTA (Prevents metal-induced oxidation of thiols)[1]

  • Surfactant: 0.1% (v/v) Triton X-100[1][12]

    • Expert Insight: Myristoyl-CoA has a Critical Micelle Concentration (CMC) of ~10-20 µM in water.[1] Triton X-100 is mandatory to keep Myr-CoA monomeric and available to the enzyme.[1]

Experimental Protocol: Kinetic Assay

Standard Conditions: 25°C, 96-well or 384-well Black plates (Non-binding surface).

Step 1: Reagent Preparation[1][13]
  • CPM Stock: Dissolve CPM in DMSO to 4 mM. Store in dark at -80°C.

  • CPM Working Solution: Dilute stock 1:50 into Assay Buffer (Final ~80 µM). Prepare fresh; CPM hydrolyzes slowly in water.

  • Enzyme Mix: Dilute NMT to 2x final concentration (e.g., 40-100 nM) in Assay Buffer.

  • Substrate Mix: Prepare a mix of Peptide (20 µM) and Myristoyl-CoA (10 µM) in Assay Buffer.

Step 2: Reaction Setup (96-well format)

Total Volume: 100 µL.

OrderComponentVolumeFinal Conc.
1Assay Buffer (or Inhibitor)10 µLVariable
2NMT Enzyme Mix40 µL20-50 nM
3CPM Working Solution10 µL8 µM
Incubation Incubate 10 min at 25°C to allow inhibitor binding and background thiol quenching.
4Substrate Mix (Start Reagent)40 µL10 µM (Peptide) / 5 µM (Myr-CoA)
Step 3: Measurement[1][3]
  • Place plate in fluorescence microplate reader immediately after adding Substrate Mix.[1]

  • Settings:

    • Excitation: 385 nm

    • Emission: 470 nm [3]

    • Mode: Kinetic[4][7]

    • Interval: 30-60 seconds

    • Duration: 20-40 minutes[1]

  • Shake: 5 seconds orbital shake before first read.

Data Analysis & Validation

A. Velocity Calculation

The raw data will show Relative Fluorescence Units (RFU) over time.[1]

  • Linear Range: Select the linear portion of the curve (usually 2–15 minutes).

  • Slope Calculation: Calculate

    
    .[1]
    
  • Background Subtraction: Subtract the slope of the "No Enzyme" or "No Peptide" control.[1]

    • Note: A slight positive slope in controls is normal due to slow hydrolysis of Myr-CoA or CPM instability.[1]

B. IC50 Determination (Inhibitor Screening)

Plot the Initial Velocity (


) against log[Inhibitor].[1] Fit to a 4-parameter logistic equation:


[1]
C. Self-Validating Controls
  • Positive Control: IMP-1088 (100 nM) should completely abolish the slope (flatline).

  • Negative Control: Use a peptide where the N-terminal Glycine is mutated to Alanine (A-S-N-K...).[1] NMT strictly requires N-terminal Glycine; this reaction should show zero activity.[1]

Secondary Validation: Click-Chemistry Endpoint

For researchers requiring confirmation that the fluorescence signal is truly lipidation (and not an artifact), use the Click-Chemistry ELISA .[1]

  • Substrate: Biotinylated-Peptide.

  • Lipid Donor: Alkynyl-Myristoyl-CoA (C14 analog with alkyne tail).[1]

  • Reaction: Perform NMT reaction.

  • Capture: Bind Biotin-Peptide to Streptavidin-coated plates.

  • Click: Add Azide-HRP + Copper Catalyst (CuAAC reaction).

  • Readout: Colorimetric signal confirms the lipid was physically attached to the peptide.[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
High Background Fluorescence Free thiols in Enzyme prep (DTT/BME).Crucial: NMT enzyme must be dialyzed into TCEP or non-thiol reducing agents.[1] DTT reacts instantly with CPM.[1]
Non-Linear Kinetics (Drop-off) Substrate depletion or Micelle formation.[1]Ensure Myr-CoA is <10 µM.[1] Ensure Triton X-100 is at 0.1%.
No Signal Oxidation of CoA or Enzyme.[1]Use degassed buffers.[1] Add 0.5 mM EDTA.[1] Ensure CPM is fresh.
Inhibitor Potency Drift Pre-incubation time insufficient.[1]Many NMT inhibitors are slow-binding.[1] Incubate Enzyme + Inhibitor for 15-30 mins before adding substrates.

References

  • Goncalves, V., et al. (2012).[1] A fluorescence-based assay for N-myristoyltransferase activity.[1][2][3][4][5][12] Analytical Biochemistry, 421(1), 342–344.[1]

    • Core protocol source for the CPM fluorescence method.[1]

  • Mousnier, A., et al. (2018).[1][9] Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus.[1] Nature Chemistry, 10, 599–606.[1] [1]

    • Describes IMP-1088 and its valid
  • Tate, E. W., et al. (2015).[1][13] Click chemistry armed enzyme-linked immunosorbent assay to measure palmitoylation by hedgehog acyltransferase.[1][13] Analytical Biochemistry, 491, 39-45.[1]

    • Establishes the orthogonal Click-ELISA methodology adaptable for NMT.
  • Towler, D. A., et al. (1987).[1] Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase. Proceedings of the National Academy of Sciences, 84(9), 2708–2712. [1]

    • Foundational work defining peptide substr

Sources

Application

Application Note: Enzymatic Synthesis of Myristoylated Peptides Utilizing Myristoyl-CoA

Topic: Enzymatic Synthesis and Profiling of Myristoylated Peptides using Myristoyl-CoA Content Type: Application Note & Technical Protocol Audience: Senior Scientists, Medicinal Chemists, and Drug Discovery Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Synthesis and Profiling of Myristoylated Peptides using Myristoyl-CoA Content Type: Application Note & Technical Protocol Audience: Senior Scientists, Medicinal Chemists, and Drug Discovery Professionals[1]

[1][2][3]

Abstract & Strategic Relevance

N-myristoylation is a critical co-translational modification involving the attachment of myristate (C14 fatty acid) to the N-terminal glycine of proteins.[2][3][4][5][6][7][8] While solid-phase peptide synthesis (SPPS) utilizing myristic acid and coupling reagents (e.g., HATU) is standard for simple lipopeptides, it lacks the biological fidelity required for studying N-myristoyltransferase (NMT) activity, validating drug targets, or screening inhibitors.[1]

This guide focuses on the enzymatic synthesis of myristoylated peptides using Myristoyl-CoA as the obligatory co-substrate. This approach is essential for:

  • Kinetic Profiling: Determining

    
     and 
    
    
    
    of NMT inhibitors (e.g., in oncology or antiparasitic research).
  • Biomimetic Validation: Ensuring myristoylation occurs only at the N-terminal Glycine (avoiding non-specific lysine acylation common in chemical methods).

  • Click-Chemistry Probing: Using bio-orthogonal analogs (e.g., Azido-Myristoyl-CoA) to tag and identify myristoylated substrates in complex lysates.[1]

Mechanism of Action: The Ordered Bi-Bi Reaction

To design a successful protocol, one must understand the NMT catalytic cycle. NMT follows an ordered Bi-Bi mechanism . Myristoyl-CoA binds first, inducing a conformational change that creates the binding pocket for the peptide.[6]

Diagram 1: NMT Catalytic Cycle

NMT_Mechanism NMT Apo-NMT Binary Binary Complex (NMT : Myr-CoA) NMT->Binary 1. Myr-CoA Binding Ternary Ternary Complex (NMT : Myr-CoA : Peptide) Binary->Ternary 2. Peptide Binding Product_Complex Product Complex (NMT : CoA : Myr-Peptide) Ternary->Product_Complex 3. Transfer (Catalysis) Product_Complex->NMT 4. Release CoA Output: Free CoA Product_Complex->CoA MyrPep Output: Myristoylated Peptide Product_Complex->MyrPep MyrCoA Input: Myristoyl-CoA MyrCoA->NMT Peptide Input: Peptide (N-Gly) Peptide->Binary

Figure 1: The Ordered Bi-Bi mechanism of N-myristoyltransferase.[1] Myristoyl-CoA must bind before the peptide substrate.[6]

Critical Reagents & Handling

The success of this protocol hinges on the stability of Myristoyl-CoA, which is susceptible to hydrolysis.

ReagentSpecificationCritical Handling Note
Myristoyl-CoA >95% Purity (Li+ or Na+ salt)Labile Thioester. Store powder at -20°C. Dissolve in slightly acidic water (pH 5-6) or 10 mM NaOAc buffer.[1] Avoid alkaline pH during storage to prevent hydrolysis.
NMT Enzyme Recombinant hsNMT1/2 or yNMTStore at -80°C. Avoid repeated freeze-thaw cycles.[1]
Peptide Substrate N-term Glycine (Essential)Sequence must be G-X-X-X-S/T/C...[1] (N-terminal Methionine must be removed or not present).[1]
Triton X-100 Molecular Biology GradeRequired. NMT activity is stimulated by micellar environments. Use at ~0.01% - 0.05%.[1]
Reducing Agent DTT or TCEPEssential to keep the enzyme active site cysteines reduced.

Protocol A: Analytical Enzymatic Synthesis (In Vitro Assay)

Purpose: Kinetic characterization or inhibitor screening. Detection: Fluorescence (via CPM reagent detecting free CoA) or HPLC.

Buffer Composition (2X Stock)
  • Buffer: 50 mM Tris-HCl, pH 8.0 (HEPES is an alternative)

  • Salt: 0.5 mM EDTA

  • Detergent: 0.1% Triton X-100 (Critical for micelle formation)[1]

  • Reducing Agent: 1 mM DTT (Add fresh)

Step-by-Step Procedure
  • Enzyme Activation: Dilute NMT (e.g., 20-50 nM final conc) in 1X Assay Buffer. Incubate at 30°C for 10 min.

  • Substrate Mix: Prepare a mix of Peptide (typically 10-50 µM) and Myristoyl-CoA (typically 5-20 µM).[1]

    • Note: Ensure Myristoyl-CoA is added last to the master mix to minimize spontaneous hydrolysis.

  • Reaction Initiation: Add Substrate Mix to the Enzyme solution.

  • Incubation: Incubate at 30°C for 10–30 minutes.

  • Termination:

    • For HPLC: Add equal volume of Stop Solution (95% Acetonitrile + 0.1% TFA). This precipitates the enzyme and stops the reaction.

    • For CPM Assay: Add CPM reagent (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) which reacts with the free thiol of the released CoA to fluoresce.[1]

Protocol B: Preparative Chemoenzymatic Synthesis (Click-Probe)

Purpose: Generating "Clickable" myristoylated peptides for drug discovery (Target Validation).[1] Reagent Change: Replace Myristoyl-CoA with 12-Azidododecanoyl-CoA (Azido-Myr-CoA).

Diagram 2: Click-Chemistry Workflow

Click_Workflow Step1 1. Enzymatic Tagging Substrate: Protein/Peptide (N-Gly) Co-Substrate: Azido-Myr-CoA Enzyme: NMT Step2 2. Cell Lysis / Reaction Stop Step1->Step2 Step3 3. Click Reaction (CuAAC) Reagent: Biotin-Alkyne or Fluorophore-Alkyne Step2->Step3 Step4 4. Streptavidin Pull-down (Enrichment) Step3->Step4 Step5 5. Mass Spectrometry (LC-MS/MS) Identify Myristoylated Targets Step4->Step5

Figure 2: Chemoenzymatic workflow for identifying N-myristoylated substrates using Azido-Myr-CoA and Click Chemistry.

Procedure
  • Reaction Setup: Scale up the reaction volume (e.g., 1 mL).

    • [NMT] = 100 nM[1]

    • [Peptide] = 100 µM[1]

    • [Azido-Myr-CoA] = 150 µM (1.5x excess)[1]

  • Incubation: 30°C for 2–4 hours.

  • Purification (Solid Phase Extraction):

    • Use a C18 Sep-Pak cartridge.[1]

    • Wash with 0.1% TFA in water (removes enzyme, salts, and free CoA).[1]

    • Elute with 80% Acetonitrile/0.1% TFA.

  • Click Reaction: React the eluted Azido-peptide with Biotin-Alkyne (50 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM) for 1 hour.

  • Validation: Analyze via LC-MS. The mass shift will correspond to the myristate analog + the click tag.

Quality Control & Troubleshooting

Analytical Validation (HPLC/MS)

The lipidation adds significant hydrophobicity.

  • HPLC: The myristoylated peptide will elute significantly later (higher % ACN) than the non-myristoylated precursor on a C18 column.

  • Mass Spec:

    • Myristoyl-CoA transfer adds +210.36 Da (Myristoyl group mass [228] - H [1] - OH [17]... actually, it's Myristic acid mass minus water).[1]

    • Correction: The added mass is +210.2 Da (Myristoyl group C14H27O).

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Yield Hydrolysis of Myr-CoACheck Myr-CoA stock. Ensure reaction pH is not > 8.0. Add Myr-CoA last.[1]
No Reaction N-terminal blockedEnsure peptide has free N-term Glycine.[1] If expressed in E. coli, ensure Met-aminopeptidase removed the initiator Met.[1]
Precipitation Low solubility of LipidIncrease Triton X-100 to 0.1%. Ensure DMSO < 2% if used for peptide solubility.
High Background (CPM Assay) DTT interferenceCPM reacts with thiols. If using CPM, use TCEP instead of DTT, or lower DTT concentration and subtract blank.

References

  • Towler, D. A., et al. (1988).[1] "Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase." Proceedings of the National Academy of Sciences, 84(9), 2708-2712. Link[1]

  • Thinon, E., et al. (2014).[1] "Global profiling of co- and post-translationally N-myristoylated proteomes in human cells." Nature Communications, 5, 4919.[1] Link[1]

  • Goncalves, V., et al. (2012).[1] "Development of a High-Throughput Assay for N-Myristoyltransferase Activity." Analytical Biochemistry, 421(1), 342-344.[1] Link

  • Heal, W. P., & Tate, E. W. (2010).[1] "Recent advances in chemical probes for protein palmitoylation and myristoylation." Organic & Biomolecular Chemistry, 8, 731-738.[1] Link

  • Bhatnagar, R. S., et al. (1998).[1] "Structure-function specificity of human N-myristoyltransferase." Biochimica et Biophysica Acta, 1425(2), 418-426.[1] Link

Sources

Method

Application Note: Metabolic Labeling of the N-Myristoylome

Precision Profiling of Co-Translational Lipidation using Myristoyl-CoA Analogs Abstract & Scope N-myristoylation is a critical co-translational modification where myristate (a 14-carbon saturated fatty acid) is covalentl...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Profiling of Co-Translational Lipidation using Myristoyl-CoA Analogs

Abstract & Scope

N-myristoylation is a critical co-translational modification where myristate (a 14-carbon saturated fatty acid) is covalently attached to the N-terminal glycine of a nascent polypeptide via an amide bond.[1][2][3] This modification, catalyzed by N-myristoyltransferase (NMT) , is essential for the membrane localization and stability of oncogenes (e.g., c-Src) and viral capsid assembly (e.g., HIV-1 Gag, Poliovirus).

Traditional radiolabeling (


H-myristate) lacks sensitivity and requires weeks of exposure. This guide details a Bioorthogonal Chemical Biology  approach using Alkynyl-Myristate (YnMyr)  analogs. These analogs are metabolically incorporated by endogenous NMT and subsequently detected via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").

Key Advantage: This protocol includes a chemical validation step (Saponification) to distinguish stable N-myristoylation (amide linkage) from transient S-palmitoylation (thioester linkage) of the probe, ensuring high-fidelity data.

Mechanism of Action

The fidelity of this protocol relies on the substrate specificity of NMT. The enzyme possesses a hydrophobic pocket that accommodates the C14 chain. The terminal alkyne of YnMyr is sterically small enough to fit into this pocket without disrupting the catalytic transfer of the fatty acid from Coenzyme A to the N-terminal Glycine.

Diagram 1: The Chemical Biology of N-Myristoylation

NMT_Mechanism YnMyr YnMyr (Probe) (Alkynyl-C14) Cell Cell Entry (Passive/Fatty Acid Transporters) YnMyr->Cell ACSL Activation by ACSL (YnMyr-CoA) Cell->ACSL NMT NMT1/2 Enzyme (Transfer Reaction) ACSL->NMT Donor Substrate Ribosome Ribosome (Nascent Chain) MetAP MetAP (Removes Initiator Met) Ribosome->MetAP MetAP->NMT Protein Labeled Protein (Amide Bond) NMT->Protein Co-translational Attachment Click Click Chemistry (Triazole Formation) Protein->Click Post-Lysis Detection

Caption: YnMyr enters the cell, is activated to YnMyr-CoA by acyl-CoA synthetases (ACSL), and transferred by NMT to the N-terminal Glycine of nascent proteins.[2][3]

Critical Materials & Selection

Choosing the correct analog is the first step in ensuring experimental success. While azide-functionalized fatty acids exist, alkyne-functionalized versions are preferred for metabolic labeling due to lower background reactivity in live cells.

Table 1: Probe Selection Guide
ProbeChemical StructureSpecificityToxicityRecommended Use
YnMyr (Tetradec-13-ynoic acid)C14 analog, terminal alkyneHigh . Mimics Myristate closely.[3]Low (<100 µM)Gold Standard for NMT profiling.
12-ADA (12-Azidododecanoic acid)C12 analog, terminal azideModerate. Can be picked up by S-acylation machinery.LowUse only if alkyne-tag is on the reporter.
YnPal (Alkynyl-Palmitate)C16 analogDistinct . Targets PATs (Palmitoyl Acyl Transferases).LowNegative Control to verify chain-length specificity.

Key Reagents:

  • Probe: YnMyr (dissolved in DMSO, stock 50-100 mM).

  • Inhibitor (Control): IMP-1088 (Picomolar NMT inhibitor).

  • Capture Reagent: AzTB (Azido-TAMRA-Biotin) for dual fluorescence/affinity purification.

  • Click Reagents: CuSO₄, TCEP (Tris(2-carboxyethyl)phosphine), TBTA (ligand).

Detailed Experimental Protocol
Phase 1: Metabolic Labeling (Pulse)

Objective: Maximize incorporation while minimizing toxicity.

  • Seed Cells: Plate cells (e.g., HeLa, Jurkat) to reach 80% confluency.

  • Starvation (Optional but Recommended): Replace media with fatty-acid-free BSA-supplemented media 1 hour prior to labeling. This depletes endogenous myristate pools.

  • Inhibitor Control: Treat one set of plates with IMP-1088 (10-100 nM) for 30 minutes before adding the probe. This validates that your signal is NMT-dependent.

  • Pulse: Add YnMyr to a final concentration of 20–50 µM .

    • Note: Do not exceed 100 µM as off-target incorporation into non-myristoylated proteins increases.

  • Incubation: Incubate for 4–16 hours .

    • Causality: Myristoylation is primarily co-translational. You need enough time for new protein synthesis to occur.

Phase 2: Lysis & Click Chemistry

Objective: Covalent attachment of the reporter tag. This is the most chemically sensitive step.

  • Harvest: Wash cells 3x with ice-cold PBS to remove free probe.

  • Lysis: Lyse in RIPA Buffer (50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS) + Protease Inhibitors.

    • Critical: Avoid EDTA if possible, or keep it <1 mM. EDTA chelates the Copper required for the click reaction.

  • Protein Normalization: Quantify protein (BCA assay) and normalize all samples to 1-2 mg/mL.

  • Click Reaction Assembly: Add reagents in the exact order below to a 100 µL lysate aliquot:

    • Capture Reagent: AzTB (Final: 100 µM).

    • CuSO₄: (Final: 1 mM).

    • TCEP: (Final: 1 mM). Freshly prepared.

    • TBTA (Ligand): (Final: 100 µM).

  • Incubation: Vortex and incubate for 1 hour at Room Temperature in the dark.

Phase 3: The "Saponification" Validation (The Expert Step)

Objective: Remove background noise. Fatty acid probes can sometimes be incorporated via thioester bonds (S-acylation/palmitoylation) due to enzymatic promiscuity. N-myristoylation is an amide bond (stable), while S-acylation is a thioester (labile).

  • Precipitation: Precipitate proteins using Methanol/Chloroform/Water (4:1:3 ratio) to remove excess Click reagents.

  • Resuspension: Resuspend the protein pellet.

  • KOH Treatment: Split the sample. Treat half with 0.1 M KOH (in MeOH) and the other half with neutral buffer. Incubate for 1-2 hours at RT.

    • Result: Signal that disappears after KOH treatment was S-acylation (background). Signal that remains is true N-myristoylation.

Diagram 2: Experimental Workflow & Validation

Workflow Start Cell Culture Pulse Pulse: YnMyr (20µM) +/- IMP-1088 (Control) Start->Pulse Lyse Lysis (No EDTA) Pulse->Lyse Click CuAAC Reaction (Add: AzTB, Cu, TCEP, TBTA) Lyse->Click Precip Protein Precipitation (Remove free reagents) Click->Precip Split Split Sample Precip->Split KOH KOH Treatment (Cleaves Thioesters) Split->KOH Neutral Neutral Control (Preserves All) Split->Neutral Analysis SDS-PAGE / Streptavidin Blot True Signal = KOH Resistant KOH->Analysis Neutral->Analysis

Caption: Workflow highlighting the critical KOH saponification step to differentiate stable amide (myristoylation) from labile thioester (palmitoylation) linkages.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Background (Smear) Non-specific sticking of probe or capture reagent.Perform MeOH/Chloroform precipitation before loading on gel.
No Signal Copper oxidation or EDTA interference.Use fresh TCEP (reductant). Ensure Lysis buffer is EDTA-free.
Signal in NMT-Inhibited Sample Probe incorporation into S-acylation sites.Mandatory: Perform the KOH Saponification step.[4] If signal persists, it is likely off-target S-acylation.
Protein Precipitation during Click Copper/TCEP concentration too high.Dilute lysate to 1 mg/mL. Pre-mix CuSO₄ and TBTA before adding to lysate.
References
  • Hang, H. C., et al. (2007). "Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells." Journal of the American Chemical Society. Link

  • Thinon, E., et al. (2014).[3][5] "Global profiling of co- and post-translationally N-myristoylated proteomes in human cells." Nature Communications. Link

  • Tate, E. W., et al. (2021).[6] "Proteome-wide analysis of protein lipidation using chemical probes." Nature Protocols. Link

  • Mousnier, A., et al. (2018). "Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus." Nature Chemistry. (Validation of IMP-1088). Link

Sources

Application

Click chemistry applications for myristoylated protein detection

Application Note: Precision Profiling of the N-Myristoylated Proteome via Bioorthogonal Chemistry Abstract N-myristoylation is a critical lipid modification involving the co-translational attachment of myristic acid (C14...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Profiling of the N-Myristoylated Proteome via Bioorthogonal Chemistry

Abstract

N-myristoylation is a critical lipid modification involving the co-translational attachment of myristic acid (C14:0) to an N-terminal glycine. It governs membrane targeting, protein stability, and signal transduction in oncogenesis and viral replication. Traditional detection using tritiated myristate (


H-Myr) is hampered by low sensitivity and long exposure times (weeks). This guide details a high-fidelity protocol using Alkynyl-Myristic Acid (YnMyr)  analogs and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This bioorthogonal approach allows for rapid, non-radioactive visualization and enrichment of the myristoylated proteome with femtomole sensitivity.

Introduction: The Bioorthogonal Advantage

The detection of lipidated proteins requires a probe that mimics the natural lipid substrate without disrupting the enzymatic machinery of N-myristoyltransferases (NMT1/NMT2).

  • The Challenge: Natural myristic acid is chemically inert. Antibodies against the myristoyl group are notoriously non-specific due to the lipid's burial inside hydrophobic pockets.

  • The Solution: Metabolic labeling with 13-tetradecynoic acid (YnMyr) . This analog replaces the terminal methyl group of myristate with a sterically small alkyne handle.

  • Mechanism:

    • Incorporation: Cells metabolize YnMyr, and NMTs transfer it to the N-terminal glycine of target proteins.

    • Lysis & Reaction: Post-lysis, the alkyne-tagged proteins are reacted with an Azide-functionalized reporter (Fluorophore or Biotin) via CuAAC.

    • Detection: The resulting stable triazole linkage allows for SDS-PAGE fluorescence imaging or Streptavidin pull-down.

Experimental Workflow & Logic

The following diagram illustrates the critical path from cell culture to data acquisition.

MyristoylationWorkflow cluster_0 Phase I: Metabolic Labeling cluster_1 Phase II: Click Chemistry cluster_2 Phase III: Analysis Cells Live Cells (Log Phase) Starve Lipid Starvation (1h, Serum-Free) Cells->Starve Deplete endogenous lipids Pulse Pulse with YnMyr (20-50 µM, 4-16h) Starve->Pulse Maximize incorporation Lysis Cell Lysis (RIPA/NP-40 - EDTA Free) Pulse->Lysis Harvest Click CuAAC Reaction (CuSO4 + THPTA + Ascorbate) Lysis->Click Add reagents Precip Protein Precipitation (MeOH/CHCl3) Click->Precip Remove free dye Resus Resuspend in Loading Buffer Precip->Resus SDS SDS-PAGE Electrophoresis Resus->SDS Image Fluorescence Imaging SDS->Image

Figure 1: Step-by-step workflow for metabolic labeling and chemoselective ligation of myristoylated proteins.

Detailed Protocol

Phase I: Metabolic Labeling

Reagents:

  • YnMyr (Alk-12): 13-tetradecynoic acid (Stock: 25-50 mM in DMSO).

  • Control: Myristic acid (unlabeled) or DMSO vehicle.

  • Media: DMEM or RPMI (Serum-reduced or fatty-acid free BSA recommended).

Protocol:

  • Seeding: Seed cells (e.g., HeLa, Jurkat, HEK293) to reach 70-80% confluency.

  • Starvation (Critical Step): Wash cells with PBS and incubate in serum-free media for 30-60 minutes.

    • Expert Insight: This depletes the intracellular pool of endogenous myristate, forcing the NMT enzymes to utilize the exogenous alkyne analog.

  • Pulse: Replace media with fresh complete media containing 20-50 µM YnMyr .

    • Note: Do not exceed 100 µM as free fatty acids can induce cytotoxicity or detergent-like effects on membranes.

  • Incubation: Incubate for 4 to 16 hours at 37°C.

    • Why: Myristoylation is co-translational. Sufficient time is needed for new protein synthesis.

Phase II: Lysis & The Click Reaction

Buffer Composition (The "Click Cocktail"):

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 1% SDS (or NP-40), 150 mM NaCl, Protease Inhibitors. Avoid EDTA (chelates Copper).

  • CuSO4: 50 mM stock (Final: 1 mM).

  • THPTA Ligand: 50 mM stock (Final: 100 µM). THPTA is superior to TBTA for protecting proteins from oxidation.

  • Azide-Tag: TAMRA-Azide or Biotin-Azide (Final: 20-50 µM).

  • Sodium Ascorbate: 100 mM stock (Freshly Prepared ; Final: 2-4 mM).

Protocol:

  • Harvest: Wash cells 2x with cold PBS to remove surface-bound fatty acids. Lyse cells on ice.

  • Clarify: Centrifuge at 13,000 x g for 10 mins. Collect supernatant.

  • Quantify: Normalize protein concentration to 1-2 mg/mL using BCA assay.

  • Reaction Assembly (Order is Vital): In a 1.5 mL tube, add reagents in this exact sequence to prevent precipitation:

    • Lysate (50-100 µg protein)

    • Azide-Tag

    • CuSO4 / THPTA premix (Mix these first, then add to lysate)

    • Sodium Ascorbate (Start the reaction)

  • Incubation: Rotate end-over-end for 1 hour at Room Temperature in the dark.

Phase III: Background Reduction (The "Clean-Up")

Direct loading of the click reaction onto a gel results in high fluorescent background due to unreacted dye.

Protocol (Methanol-Chloroform Precipitation):

  • Add Methanol (4 volumes), Chloroform (1 volume), and Vortex.

  • Add ddH2O (3 volumes) and Vortex.

  • Centrifuge (Max speed, 5 min). Result: A protein disk at the interface.

  • Discard upper phase. Add Methanol (3 volumes) to wash the disk.

  • Centrifuge again. Discard supernatant. Air dry the pellet.

  • Resuspend: Dissolve pellet in 1x SDS Loading Buffer with high heat (95°C, 5-10 min).

Data Interpretation & Troubleshooting

Expected Results
  • Fluorescence Scan: Distinct bands corresponding to known myristoylated proteins (e.g., Src family kinases ~60kDa, Arf proteins ~20kDa).

  • Control Lane: Cells treated with DMSO or excess natural Myristic Acid (competition assay) should show significantly reduced or no signal.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
No Signal Sodium Ascorbate oxidationPrepare Ascorbate fresh immediately before use. It degrades within 30 mins.
No Signal Copper chelationEnsure Lysis Buffer is EDTA-free .
High Background Unreacted DyePerform MeOH/CHCl3 precipitation (2 washes). Do not rely solely on acetone precipitation.
Smearing Protein DegradationUse THPTA ligand instead of TBTA. Keep reaction time under 1.5h.
Precipitation Copper/Ligand crashPremix CuSO4 and THPTA before adding to the lysate.

Mechanistic Diagram: The Click Reaction

The following diagram details the chemical interaction at the molecular level.

ClickMechanism Protein Myristoylated Protein (Alkyne-Tagged) Complex Cu-Acetylide Intermediate Protein->Complex Coordination Tag Reporter Molecule (Azide-Fluorophore) Tag->Complex Cycloaddition Catalyst Cu(I) Catalyst (Reduced from CuSO4) Catalyst->Complex Product Triazole-Linked Labeled Protein Complex->Product Irreversible Ligation

Figure 2: The Copper(I)-catalyzed reaction between the alkyne-tagged protein and the azide-reporter.

References

  • Hang, H. C., Geutjes, E. J., Grotenbreg, G., & Pollington, A. M. (2007). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society, 129(10), 2744–2745.

  • Martin, D. D., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138.

  • Heal, W. P., & Tate, E. W. (2010). Application of bioorthogonal chemical probes for the study of protein lipidation. Organic & Biomolecular Chemistry, 8(6), 1255-1259.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.

Method

Preparation of Myristoyl-CoA stock solutions in water vs DMSO

Application Note: Preparation and Storage of Myristoyl-CoA Stock Solutions Abstract & Core Challenge Myristoyl-Coenzyme A (Myristoyl-CoA) is a critical intermediate in lipid metabolism and the substrate for N-myristoyltr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Storage of Myristoyl-CoA Stock Solutions

Abstract & Core Challenge

Myristoyl-Coenzyme A (Myristoyl-CoA) is a critical intermediate in lipid metabolism and the substrate for N-myristoyltransferase (NMT). The preparation of stable, accurate stock solutions is complicated by two competing physicochemical factors:

  • Amphipathic Nature (CMC): The C14 fatty acid tail drives the formation of micelles at relatively low concentrations (Critical Micelle Concentration, CMC

    
     40–100 µM).
    
  • Thioester Instability: The high-energy thioester bond linking the fatty acid to Coenzyme A is susceptible to nucleophilic attack (hydrolysis), particularly at neutral-to-alkaline pH (

    
     7.0).
    

This guide provides a definitive protocol for preparing Myristoyl-CoA stocks in Aqueous Acidic Buffer (Preferred for stability and biological relevance) versus DMSO (Alternative for high-concentration screening), with specific attention to preventing hydrolysis and managing micellar kinetics.

Physicochemical Profile

PropertySpecification
Molecular Formula

(Free Acid)
Molecular Weight ~977.9 g/mol (Free Acid); ~1000+ g/mol (Lithium Salt)
Critical Micelle Conc.[1] (CMC) ~40–60 µM in aqueous buffer (varies by ionic strength)
Extinction Coefficient (

)
15.4

at 260 nm (Adenine moiety)
Stability Window pH 4.5 – 6.0 (Optimal); Hydrolyzes rapidly at pH > 7.5

Solvent Selection Strategy

The choice of solvent dictates the shelf-life and utility of the stock. Use the decision matrix below to select the correct protocol.

SolventDecision Start Select Application Enzymatic Enzymatic Assays (NMT, Acyl-Transferase) Start->Enzymatic CellBased Cell-Based / Microinjection Start->CellBased Screening High-Throughput Screening (Small Molecule Libraries) Start->Screening Aq_Dec Protocol A: Aqueous Acidic Buffer (Sodium Acetate pH 5.0-6.0) Enzymatic->Aq_Dec Preferred CellBased->Aq_Dec Required (Avoid DMSO tox) DMSO_Dec Protocol B: Acidified DMSO (80% DMSO + 0.2% Formic Acid) Screening->DMSO_Dec High Conc. Needed Note1 Prevents Hydrolysis Biologically Compatible Aq_Dec->Note1 Note2 Solubilizes High Conc. Must be Acidified DMSO_Dec->Note2

Figure 1: Decision matrix for Myristoyl-CoA solvent selection based on downstream application.

Protocol A: Aqueous Acidic Stock (Gold Standard)

This is the recommended method for 90% of biological applications. It utilizes a slightly acidic pH to inhibit the nucleophilic attack of water on the thioester bond.

Reagents:

  • Myristoyl-CoA (Lithium Salt)[2][3]

  • Buffer: 10 mM Sodium Acetate, pH 5.0 – 5.5 (Prepare with RNase/DNase-free water).

  • Control: 10 mM Tris-HCl pH 7.5 (For immediate assay use only, NOT for storage).

Step-by-Step Workflow:

  • Preparation of Buffer:

    • Dissolve Sodium Acetate trihydrate in water.[4]

    • Adjust pH to 5.2 using dilute Acetic Acid (Do NOT use HCl, as Cl- ions can affect some downstream metalloenzymes).

    • Filter sterilize (0.22 µm).

  • Solubilization:

    • Bring the Myristoyl-CoA powder to room temperature (to prevent condensation).

    • Add the Sodium Acetate buffer to achieve a target concentration of 1 mM to 5 mM .

    • Note: Do not attempt >10 mM in water; the solution will become extremely viscous due to micelle packing.

    • Gently vortex or flick the tube. Do not sonicate, as this can generate heat and degrade the thioester.

  • Quality Control (Concentration Verification):

    • Dilute 10 µL of stock into 990 µL of 10 mM Tris pH 7.5 (1:100 dilution).

    • Measure Absorbance at 260 nm (

      
      ).
      
    • Calculate concentration:

      
      
      
  • Storage:

    • Aliquot into single-use volumes (e.g., 50 µL) in low-binding tubes.

    • Store at -80°C .

    • Shelf Life: 6 months at -80°C. Avoid freeze-thaw cycles (max 1 cycle).

Protocol B: Organic Stock (High Concentration)

Use this protocol only if high concentrations (>5 mM) are required or for chemical library screening where aqueous buffers are incompatible.

Critical Warning: Standard "dry" DMSO is often insufficient because the Lithium salt form of Myristoyl-CoA is polar and may not dissolve well in 100% DMSO. Furthermore, any trace water in neutral DMSO will cause rapid hydrolysis.

Reagents:

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, sealed under Argon).

  • Formic Acid (High Purity).

Step-by-Step Workflow:

  • Solvent Preparation:

    • Prepare a mixture of 80% DMSO / 20% Water containing 0.2% Formic Acid .

    • Why? The water aids the solubility of the charged CoA headgroup, while the Formic Acid maintains a low pH (~3-4) to stabilize the thioester bond.

  • Solubilization:

    • Add the acidified DMSO mixture to the powder.

    • Vortex vigorously.[4]

    • Target Concentration: Up to 10–20 mM.

  • Storage:

    • Store at -20°C or -80°C.

    • Note: DMSO freezes at ~18°C. Ensure the solution is fully thawed and mixed before use, as phase separation can occur.

Expert Insights: The "Micelle Trap"

When using Myristoyl-CoA stocks in enzymatic assays (e.g., N-Myristoyltransferase assays), you must account for the Critical Micelle Concentration (CMC).

  • The Problem: If your stock is 5 mM, the lipid is in micellar form. When you pipette this into your assay buffer (e.g., to a final conc. of 10 µM), the micelles must break down into monomers to be accessible to the enzyme.

  • The Solution:

    • Do not pipette directly from a 5 mM stock into the reaction well.

    • Perform an Intermediate Dilution : Dilute the stock to 50 µM (near CMC) in assay buffer, vortex effectively to disperse micelles, and then add to the reaction.

    • This ensures rapid monomer availability and linear kinetics.

MicelleWorkflow cluster_0 Kinetic Consistency Strategy Stock Stock Solution (5 mM, Micellar) Inter Intermediate Dilution (50 µM, Monomer/Micelle Eq) Stock->Inter 1:100 Dilution Vortex 10s Assay Final Assay (1-10 µM, Monomeric) Inter->Assay Addition to Enzyme

Figure 2: Dilution strategy to ensure monomeric availability of Myristoyl-CoA in assays.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Absorbance (A260) Hydrolysis of thioesterCheck pH of stock buffer. If pH > 6.0, remake buffer. Ensure stock was stored at -80°C.
Precipitation in DMSO Salt insolubilitySwitch to Protocol B (80% DMSO + 0.2% Formic Acid). The salt needs water/protons to dissolve.
Non-linear Enzyme Kinetics Micelle hysteresisUse the "Intermediate Dilution" step (See Section 6).
Gummy Pellet Hygroscopic absorptionAllow vial to reach room temp before opening. Moisture turns the lyophilized powder gummy.

References

  • Avanti Polar Lipids. Storage and Handling of Lipids. (Accessed 2026).[5] Available at: [Link]

  • Bhatnagar, R.S., et al. (1999).[6] The structure of myristoyl-CoA: Protein N-myristoyltransferase.[6][7][8] Biochimica et Biophysica Acta (BBA), 1441(2-3), 162-172.[6]

  • Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications, 5, 4919.

Sources

Application

Using Myristoyl-CoA triammonium as a mass spectrometry standard

Application Note: Myristoyl-CoA Triammonium as a Mass Spectrometry Standard Abstract & Biological Context Myristoyl-Coenzyme A (Myristoyl-CoA) is a critical 14-carbon fatty acyl-thioester intermediate.[1][2] It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Myristoyl-CoA Triammonium as a Mass Spectrometry Standard

Abstract & Biological Context

Myristoyl-Coenzyme A (Myristoyl-CoA) is a critical 14-carbon fatty acyl-thioester intermediate.[1][2] It serves as the obligate substrate for N-myristoyltransferase (NMT) , an enzyme responsible for the co-translational or post-translational modification of proteins involved in signal transduction, apoptosis, and oncogenesis.[2]

Accurate quantification of Myristoyl-CoA is challenging due to its amphiphilic nature, the lability of the thioester bond, and significant adsorption to laboratory surfaces. This guide details the use of Myristoyl-CoA Triammonium salt as a superior analytical standard compared to lithium or sodium salts. The ammonium counter-ion is volatile, reducing source contamination and adduct formation in electrospray ionization (ESI), thereby improving sensitivity and spectral clarity.

Compound Profile: Know Your Analyte

PropertySpecification
Compound Name Myristoyl-Coenzyme A, Triammonium Salt
Chemical Formula

MW (Free Acid) ~977.9 Da
MW (Salt) ~1029.0 Da (varies by exact hydration/ammonium content)
Solubility Soluble in water (>10 mg/mL), 50 mM Ammonium Acetate
pKa Phosphate groups (~1.5, ~6.4); Thioester stability < pH 8.0
Storage -80°C (Solid); -80°C (Solution, pH 4-5)

Critical Handling & Stability (The "Acidic Storage / Basic Separation" Paradox)[2]

Expert Insight: The most common cause of assay failure is the hydrolysis of the thioester bond before the sample reaches the mass spectrometer.

  • The Paradox: Acyl-CoAs are most stable at slightly acidic pH (pH 4.0–5.0) but separate best on C18 columns at high pH (pH 8.0–10.[2]0) due to the phosphate groups on the CoA moiety.[3]

  • The Solution: Maintain samples in acidic buffer during extraction and storage. Only expose the analyte to high pH during the transient LC run time (<15 mins).

  • Surface Adsorption: Long-chain acyl-CoAs (C14+) adhere aggressively to glass.[1][2]

    • Protocol: Use polypropylene or silanized glass vials exclusively.[2][4]

    • Protocol: Ensure injection solvents contain at least 30% organic (e.g., Methanol) to prevent adsorption to the autosampler needle.

Biological Pathway Visualization[1]

The following diagram illustrates the consumption of Myristoyl-CoA in the N-myristoylation pathway, highlighting why its precise quantification is relevant for monitoring NMT activity.

MyristoylationPathway Myristate Free Myristic Acid (C14:0) ACS Acyl-CoA Synthetase Myristate->ACS CoA Coenzyme A CoA->ACS MyrCoA Myristoyl-CoA (Analyte) ACS->MyrCoA ATP -> AMP + PPi NMT N-Myristoyltransferase (NMT1/2) MyrCoA->NMT TargetProtein Nascent Protein (N-term Gly) TargetProtein->NMT MyrProtein N-Myristoylated Protein NMT->MyrProtein Release of CoA-SH

Figure 1: The metabolic fate of Myristoyl-CoA.[1][2] It is synthesized from free fatty acids and consumed by NMT to modify proteins.

MS/MS Method Development

Instrumentation: Triple Quadrupole (QqQ) MS (e.g., Sciex QTRAP, Agilent 6495, Thermo Altis).[1][2]

A. Ionization Mode Selection

While negative mode (ESI-) reduces background noise, Positive Mode (ESI+) is recommended for Myristoyl-CoA because the long hydrophobic tail suppresses ionization in negative mode compared to short-chain CoAs.[1][2] The Triammonium salt dissociates readily, yielding the protonated species


.
B. MRM Transitions (Positive Mode)

The characteristic fragmentation of Acyl-CoAs involves the neutral loss of the adenosine-3'-5'-diphosphate moiety (507 Da).[1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)TypeNote
Myristoyl-CoA 978.9 472.3 35 - 45Quantifier

(Pantetheine-Myristoyl)
Myristoyl-CoA978.9261.140 - 50QualifierAdenine fragment
IS (C17-CoA) 1020.9 514.3 35 - 45QuantifierInternal Standard

Note: If using Negative Mode (for high-background matrices), monitor Precursor 976.9


 Product 408.0 (Phosphate-Adenosine).[1][2]

Chromatographic Method (LC)[1][2][6][7][8]

This method utilizes a high-pH mobile phase to ensure the phosphate groups on the CoA are fully deprotonated, improving peak symmetry, while the C18 column retains the myristoyl tail.

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.0).[2]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % B Description
0.0 5 Initial Hold
1.0 5 Begin Elution
8.0 90 Gradient Ramp
10.0 90 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End Run |[1][2]

Sample Preparation Protocol

Objective: Extract Myristoyl-CoA from cell pellets (approx.


 cells) while minimizing hydrolysis.[2]

Reagents:

  • Extraction Buffer: 100 mM

    
     (pH 5.0).
    
  • Organic Solvent: Acetonitrile:Isopropanol (3:1 v/v).[1][2]

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA).[1][2][4]

Step-by-Step Workflow:

  • Quenching: Wash cell pellet rapidly with ice-cold PBS. Remove PBS completely.

  • Lysis: Add 200 µL Extraction Buffer (cold).

  • Spike: Add 10 µL of Internal Standard (1 µM C17-CoA).

  • Precipitation: Add 200 µL Organic Solvent (cold). Vortex vigorously for 30 seconds.

  • Sonication: Sonicate on ice for 3 cycles (10s on, 10s off) to disrupt membranes.

  • Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Filtration (Optional): Transfer supernatant to a 0.22 µm PTFE filter plate.

    • Warning: Do not use Nylon filters (binds CoA).[2]

  • Analysis: Transfer to Polypropylene autosampler vials. Inject 5-10 µL immediately.

Analytical Decision Tree

Use this flow to troubleshoot method selection based on your specific matrix constraints.

MethodSelection Start Start: Myristoyl-CoA Analysis MatrixCheck Check Matrix Complexity Start->MatrixCheck Simple Cell Culture / Clean Buffer MatrixCheck->Simple Low Interference Complex Tissue / Plasma MatrixCheck->Complex High Interference ModePos Use Positive Mode (ESI+) Transition: 978 -> 472 High Sensitivity Simple->ModePos ModeNeg Use Negative Mode (ESI-) Transition: 976 -> 408 Lower Noise Complex->ModeNeg Separation LC Separation High pH (NH4OH) ModePos->Separation ModeNeg->Separation

Figure 2: Decision tree for selecting ionization polarity based on biological matrix complexity.

References

  • Magnes, C., et al. (2005).[2] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs.[1][2][4][5][6][7][8] Analytical Chemistry.[4][5][9][7][8][10][11]

  • Basu, S.S., & Blair, I.A. (2011).[1][2] SI-traceable LC-MS/MS analysis of acyl-CoAs. Nature Protocols.

  • Haynes, C.A., et al. (2008).[2] Quantification of acyl-CoAs in tissues.[5][6][7][8][10][12] Journal of Lipid Research.

  • Lipid Maps Structure Database. Myristoyl-Coenzyme A.[2][4][1][2][4]

  • BenchChem. Application Notes for Long-Chain Acyl-CoAs.

Sources

Method

Application Note: Enzymatic Synthesis of Myristoyl-CoA from Myristic Acid

[1][2] Abstract Myristoyl-Coenzyme A (Myristoyl-CoA) is a critical intermediate in lipid biosynthesis and a requisite substrate for N-myristoyltransferase (NMT) assays.[1][2] While commercially available, the in situ or...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

Myristoyl-Coenzyme A (Myristoyl-CoA) is a critical intermediate in lipid biosynthesis and a requisite substrate for N-myristoyltransferase (NMT) assays.[1][2] While commercially available, the in situ or preparative enzymatic synthesis of Myristoyl-CoA offers researchers control over specific activity (for radiolabeled studies) and structural fidelity.[2] This guide details a high-yield, enzymatic synthesis protocol using Acyl-CoA Synthetase (ACS), specifically optimizing for the solubility challenges inherent to C14:0 fatty acids.[1][2] We present a dual-track approach: a Kinetic Assay for reaction monitoring and a Preparative Protocol for downstream applications, supported by HPLC validation methods.

Introduction & Mechanistic Basis[2][3]

The synthesis of Myristoyl-CoA is catalyzed by Long-Chain Acyl-CoA Synthetase (LACS) (EC 6.2.1.3), often utilizing the bacterial FadD enzyme or mammalian ACSL isoforms.[1][2] The reaction proceeds via a Bi-Uni Uni-Bi Ping-Pong mechanism (also described as an Ordered Bi-Ter mechanism in some contexts), involving the formation of a high-energy acyl-adenylate intermediate.[1][2]

Reaction Stoichiometry

[1][2]
Thermodynamic Driver

The formation of the thioester bond is energetically expensive. The reaction is driven forward by the subsequent hydrolysis of inorganic pyrophosphate (


) by Inorganic Pyrophosphatase (PPase) , which prevents the reverse reaction (pyrophosphorolysis).
Mechanistic Pathway

ReactionMechanism Substrate Myristic Acid + ATP Intermediate Myristoyl-AMP (Enzyme Bound) Substrate->Intermediate Mg2+ PPi Release PPi PPi Substrate->PPi side product Enzyme Acyl-CoA Synthetase (FadD/LACS) Product Myristoyl-CoA + AMP Intermediate->Product + CoA-SH Pi 2 Pi PPi->Pi Inorganic Pyrophosphatase

Figure 1: Two-step enzymatic mechanism of Acyl-CoA Synthetase coupled with Pyrophosphatase drive.

Materials & Reagents

Critical Reagent Specifications
  • Myristic Acid (C14:0):

    
    99% purity (Sigma/Merck).[1][2] Note: Solubility is the limiting factor.
    
  • Coenzyme A (Free Acid):

    
    95% purity.[2] Determine concentration spectrophotometrically (
    
    
    
    ) before use.[1][2]
  • ATP: Disodium salt, 100 mM stock, pH adjusted to 7.0.

  • Enzyme: Recombinant E. coli FadD (His-tagged) or Porcine Liver ACS.[1][2] Specific Activity should be

    
    .
    
  • Inorganic Pyrophosphatase (PPase): Essential for preparative yields.[2]

  • Solubilizing Agent: Triton X-100 (reduced) or Fatty Acid Free BSA.[2]

Buffer Systems[1][4]
  • Reaction Buffer (5x): 500 mM Tris-HCl (pH 8.0), 50 mM

    
    , 10 mM DTT (omit DTT if using Ellman’s monitoring), 10 mM EDTA.[1][2]
    
  • Quench Solution: 5% Trichloroacetic acid (TCA) or Acetonitrile with 1% Acetic Acid.[2]

Experimental Protocols

Protocol A: Kinetic Monitoring (Ellman’s Reagent)

Purpose: To determine enzyme activity or optimize substrate concentrations.[1][2]

Principle: Ellman’s reagent (DTNB) reacts with the free thiol of CoA. As the reaction proceeds, CoA is consumed, causing a decrease in absorbance at 412 nm.

  • Prepare DTNB Working Solution: 1 mM DTNB in 100 mM Potassium Phosphate, pH 7.5.

  • Solubilize Myristate: Dissolve Myristic acid in ethanol to 50 mM. Dilute into reaction buffer containing 1% Triton X-100 to final concentration of 500

    
    .
    
  • Reaction Mix (100

    
    ): 
    
    • Reaction Buffer (1x)

    • ATP: 5 mM

    • Myristic Acid: 200

      
       (in Triton X-100)[1][2]
      
    • CoA: 200

      
      
      
    • DTNB: 200

      
      
      
  • Initiation: Add ACS Enzyme (0.1 - 0.5

    
    ).[1][2]
    
  • Measurement: Monitor

    
     continuously at 
    
    
    
    for 10 minutes.
  • Calculation: Rate (

    
    ) = 
    
    
    
    , where
    
    
    .[1][2]
Protocol B: Preparative Synthesis & Purification

Purpose: Production of mg-scale Myristoyl-CoA for downstream assays.[1][2]

Step 1: Enzymatic Reaction
ComponentFinal Conc.Notes
Tris-HCl (pH 8.0)100 mMOptimal pH for FadD is 7.5-8.[1][2]0.

10 mMEssential cofactor for ATP.
ATP10 mMExcess to drive adenylation.
Myristic Acid2 mMSolubilized in 5% Triton X-100 or 10 mg/mL BSA.
CoA2.2 mMSlight excess over fatty acid.
PPase1 U/mLDrives equilibrium to completion.
ACS Enzyme0.5 U/mLAdd last to initiate.

Procedure:

  • Incubate mixture at

    
     for 2–4 hours.
    
  • Monitoring: Spot 2

    
     on a TLC plate or check via HPLC every hour.
    
  • Quench: Stop reaction by adjusting pH to 4.0 with dilute HCl or adding equal volume of ice-cold acetonitrile.

Step 2: Solid Phase Extraction (SPE) Purification

Myristoyl-CoA is amphipathic; standard desalting columns will fail.[1][2] Use C18.

  • Conditioning: Wash C18 Sep-Pak cartridge with 5 mL Methanol, then 5 mL Water.[1][2]

  • Loading: Load the quenched reaction mixture (centrifuge first to remove precipitate).

  • Wash:

    • Wash 1: 10 mL 50 mM Ammonium Acetate (pH 5.[2]0) (Removes ATP, AMP, PPi).[1][2]

    • Wash 2: 5 mL 20% Acetonitrile in water (Removes unreacted CoA).[2]

  • Elution: Elute Myristoyl-CoA with 5 mL 60% Acetonitrile / 40% Water .

  • Finishing: Lyophilize the eluate to a white powder. Store at

    
    .[1][2]
    

Quality Control: HPLC Analysis

Method: Reverse-Phase HPLC (C18) Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5


)
Detection:  UV 260 nm (Adenine) and 210 nm (Thioester/Peptide bond).[1][2]

Gradient Table: | Time (min) | % Buffer A (25 mM


, pH 5.3) | % Buffer B (Acetonitrile) |
| :--- | :--- | :--- |
| 0 | 90 | 10 |
| 5 | 60 | 40 |
| 15 | 40 | 60 |
| 20 | 10 | 90 |
| 25 | 90 | 10 |[1][2]

Expected Retention:

  • Free CoA: ~3-5 min (Polar)[1][2]

  • Myristoyl-CoA: ~16-18 min (Hydrophobic shift)

  • Free Myristic Acid: >20 min (if monitored at 210 nm; invisible at 260 nm)[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Reaction Mg-Fatty Acid soap formationIncrease BSA concentration or switch to Triton X-100 (0.1%). Ensure pH > 7.5.
Low Yield Equilibrium stallingAdd more Inorganic Pyrophosphatase (PPase). Ensure ATP is fresh.
Incomplete Elution (SPE) Hydrophobic retentionIncrease Acetonitrile content in elution buffer to 70-80%.
Peak Broadening (HPLC) Micelle formationAdd 0.1% TFA to mobile phases or increase column temperature to

.

Workflow Visualization

Workflow Start Start: Reagent Prep Solubilization Solubilize Myristic Acid (Triton X-100 or BSA) Start->Solubilization Reaction Enzymatic Reaction (37°C, 2-4 hrs, +PPase) Solubilization->Reaction Check QC Check (HPLC/TLC) Reaction->Check Check->Reaction Incomplete Quench Quench (pH 4.0 / ACN) Check->Quench >95% Conv. Purification C18 SPE Purification (Remove ATP/CoA) Quench->Purification Lyophilization Lyophilize & Store Purification->Lyophilization

Figure 2: Preparative workflow for Myristoyl-CoA synthesis and purification.

References

  • Black, P. N., et al. (1992).[2] "Characterization of FadD, the long-chain acyl-CoA synthetase of Escherichia coli." Journal of Biological Chemistry. Link

  • Ellman, G. L. (1959).[2] "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. Link

  • Woldegiorgis, G., et al. (1985).[2] "Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography." Analytical Biochemistry. Link

  • Reactome Pathway Database. "Beta oxidation of myristoyl-CoA to lauroyl-CoA." Link[1][2]

  • Cayman Chemical. "Myristoyl-Coenzyme A Product Information & References." Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Myristoyl-CoA triammonium in aqueous buffers

Executive Summary & Physicochemical Profile Myristoyl-CoA (C14:0) is an amphiphilic molecule comprising a hydrophobic 14-carbon fatty acid tail and a hydrophilic Coenzyme A head group. While the triammonium salt form enh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

Myristoyl-CoA (C14:0) is an amphiphilic molecule comprising a hydrophobic 14-carbon fatty acid tail and a hydrophilic Coenzyme A head group. While the triammonium salt form enhances hydrophilicity compared to the free acid, the molecule remains prone to micelle formation and aggregation in aqueous environments.

The primary technical challenge is not merely "dissolving" the powder, but maintaining the molecule in a monomeric, biologically active state . Users frequently encounter precipitation upon dilution or rapid hydrolysis of the thioester bond due to improper pH management.

Key Physicochemical Parameters
ParameterSpecificationTechnical Implication
Molecular Weight ~1000–1050 g/mol (varies by hydration)Use molar concentrations (mM) rather than mg/mL for stoichiometry.
Critical Micelle Concentration (CMC) ~4–10 µM (in saline)Above this concentration, monomers aggregate into micelles, altering kinetics.
Thioester Stability pH 4.0 – 7.5Critical: Hydrolysis occurs rapidly at pH > 8.0.
Solubility Limit (Water) ~50 mg/mLHigh solubility in pure water; drops significantly in high-salt buffers.

Protocol Module: Stock Solution Preparation

Objective: Create a stable, high-concentration stock solution free of aggregates.

Method A: Aqueous Stock (Recommended for Immediate Use)

Principle: Water or low-ionic strength buffers minimize the "salting out" effect that drives hydrophobic aggregation.

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (which accelerates hydrolysis).

  • Solvent Selection: Use 10 mM MOPS or Tricine (pH 7.0) .

    • Why? Pure water absorbs CO2 and becomes acidic (pH ~5.5). While stable, low pH can affect downstream assays. Phosphate buffers should be avoided for stocks due to precipitation risks with metal ions often present as contaminants.

  • Dissolution: Add solvent to achieve a concentration of 10 mM .

    • Technique: Do not vortex vigorously. Use gentle inversion or a rotary shaker. Vortexing induces foaming and surface denaturation.

  • Aliquoting: Flash-freeze in liquid nitrogen. Store at -80°C.

    • Note: The ammonium salt is volatile; lyophilization of aliquots is not recommended as it may alter the pH upon reconstitution.

Method B: The "BSA Chaperone" Method (For Biological Assays)

Principle: Serum albumin binds fatty acids, shielding the hydrophobic tail and preventing micelle formation while keeping the acyl-CoA bioavailable for transferases.

  • Prepare BSA: Dissolve Fatty Acid-Free BSA (10 mg/mL) in your assay buffer.

  • Complexing: Slowly add Myristoyl-CoA stock to the BSA solution while stirring.

    • Ratio: Target a molar ratio of 1:1 to 1:5 (Myristoyl-CoA : BSA).

  • Incubation: Allow to equilibrate on ice for 15 minutes before use.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection and troubleshooting precipitation events.

MCoA_Solubility_Workflow Start Start: Myristoyl-CoA Powder Solvent Select Solvent System Start->Solvent Water Aqueous Buffer (10mM MOPS, pH 7.0) Solvent->Water Preferred Organic Organic Solvent (Not Recommended for Ammonium Salt) Solvent->Organic Avoid if possible Check Check Clarity Water->Check Clear Clear Solution (Monomeric/Micellar Mix) Check->Clear Yes Cloudy Cloudy/Precipitate Check->Cloudy No Use Proceed to Assay Clear->Use Fix1 Action: Add FA-Free BSA (1:3 Molar Ratio) Cloudy->Fix1 Aggregation? Fix2 Action: Check pH (Must be < 8.0) Cloudy->Fix2 Hydrolysis? Fix1->Use

Figure 1: Decision tree for solubilizing Myristoyl-CoA. Note the critical intervention of BSA for cloudy aqueous solutions.

Troubleshooting Guide (FAQ Format)

Q1: My solution turned cloudy immediately upon adding the stock to my reaction buffer. Why?

Diagnosis: You likely exceeded the Critical Micelle Concentration (CMC) in a high-salt environment. The Science: High ionic strength shields the electrostatic repulsion between the charged CoA heads, forcing the hydrophobic tails together. The Fix:

  • Reduce Salt: If possible, lower the ionic strength of your buffer (< 50 mM).

  • Add Detergent: Use non-ionic detergents like Triton X-100 (0.01% - 0.05%) if compatible with your enzyme.

  • Use BSA: As detailed in Protocol B, pre-complexing with BSA is the most physiological solution.

Q2: I see a loss of enzymatic activity after storing the stock at -20°C for a week.

Diagnosis: Thioester hydrolysis. The Science: The bond between the myristic acid and the thiol of CoA is high-energy. At neutral-to-alkaline pH, hydroxide ions attack the carbonyl carbon, cleaving the molecule into free fatty acid and CoA. The Fix:

  • Acidify Slightly: Ensure storage buffer is pH 6.0 – 6.5.

  • Temperature: Store at -80°C, not -20°C.

  • Aliquot: Freeze-thaw cycles introduce condensation and temperature fluctuations that accelerate hydrolysis.

Q3: Can I use DMSO to make a more concentrated stock?

Diagnosis: Possible, but risky for the ammonium salt. The Science: While the free acid form dissolves well in DMSO, the ammonium salt is hydrophilic. Furthermore, DMSO can denature downstream enzymes. The Fix: If you must use organic solvent, use 50% Ethanol/Water or Methanol , but be aware that organic solvents can strip the ammonium counter-ion or cause precipitation when diluted into aqueous buffers. Aqueous MOPS buffer is superior for the salt form.

Experimental Workflow: The "BSA-Chaperone" Complexing

This diagram details the precise order of operations to prevent "crashing out" when introducing Myristoyl-CoA to an assay.

BSA_Complexing_Protocol Step1 1. Prepare Buffer Base (PBS or Tris, pH 7.4) Step2 2. Dissolve BSA (Fatty Acid Free, 10-50 µM) Step1->Step2 Step3 3. Dropwise Addition Add Myristoyl-CoA Stock (While Stirring) Step2->Step3 Prevents Aggregation Step4 4. Equilibrate 15 mins on Ice Step3->Step4 Step5 5. Add Enzyme/Substrate Initiate Reaction Step4->Step5

Figure 2: Step-by-step protocol for BSA complexing. The order of addition (BSA first) is non-negotiable for solubility.

References

  • Avanti Polar Lipids. Solubility of Acyl-Coenzyme A. Avanti Technical Support. Available at: [Link]

  • Powell, G. L., et al. (1981). Acyl-Coenzyme A binding to bovine serum albumin. Journal of Biological Chemistry , 256(23), 12271-12277. Available at: [Link]

  • Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain acyl-CoA esters in the regulation of metabolism and cell signaling. Biochemical Journal , 323(1), 1-12. Available at: [Link]

Optimization

Troubleshooting low signal in NMT enzymatic assays

Topic: Troubleshooting Low Signal in N-Myristoyltransferase (NMT) Assays Audience: Assay Development Scientists, HTS Engineers, and Enzymologists. Technical Preface: The NMT Assay Landscape N-Myristoyltransferase (NMT) c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Signal in N-Myristoyltransferase (NMT) Assays Audience: Assay Development Scientists, HTS Engineers, and Enzymologists.

Technical Preface: The NMT Assay Landscape

N-Myristoyltransferase (NMT) catalyzes the irreversible transfer of myristate (C14:0) from Myristoyl-CoA to the N-terminal glycine of a substrate peptide.[1][2][3]

The Core Challenge: Most "Low Signal" tickets in NMT assays stem from a misunderstanding of the Ordered Bi-Bi reaction mechanism or chemical interference with the detection moiety (specifically CoASH detection). Unlike simple hydrolytic enzymes, NMT requires a specific binding order: Myristoyl-CoA must bind first to induce the conformational change required for peptide binding.

Part 1: Diagnostic Logic (Visual Workflow)

Before altering reagent concentrations, use this logic tree to isolate the failure mode.

NMT_Troubleshooting Start START: Low/No Signal Check_Detection 1. Identify Detection Mode Start->Check_Detection CPM_Mode Fluorescence (CPM/ThioStar) Detects free CoASH Check_Detection->CPM_Mode ELISA_Mode ELISA / Click-Chemistry Detects Myristoylated Peptide Check_Detection->ELISA_Mode Check_DTT Are reducing agents (DTT/BME) present in buffer? CPM_Mode->Check_DTT Thiol_Interference CRITICAL ERROR: Thiols react with CPM. Signal is quenched/masked. Check_DTT->Thiol_Interference Yes Kinetic_Check 2. Kinetic Integrity Check Check_DTT->Kinetic_Check No Remove_DTT Action: Remove DTT/BME. Use TCEP if necessary. Thiol_Interference->Remove_DTT Check_Wash Is background high? ELISA_Mode->Check_Wash Wash_Issue Action: Increase Tween-20 to 0.05% in wash steps. Check_Wash->Wash_Issue Yes Check_Wash->Kinetic_Check No Order_Add Order of Addition? Kinetic_Check->Order_Add Wrong_Order Peptide added before Myr-CoA? (NMT requires Ordered Bi-Bi) Order_Add->Wrong_Order Incorrect Correct_Order Action: Pre-incubate NMT + Myr-CoA for 10-15 mins before Peptide. Wrong_Order->Correct_Order

Figure 1: Diagnostic logic tree for isolating NMT assay failures. Note the critical branch regarding thiol-reactive probes (CPM).

Part 2: The "Thiol Trap" (Chemical Interference)

Symptom: In fluorogenic assays (CPM, ThioStar), you observe either zero signal or instant saturation (high background) at T=0.

The Mechanism: Many NMT assays rely on detecting the free Coenzyme A (CoASH) released during the reaction. Reagents like CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) are maleimide-based .[3]

  • The Conflict: Maleimides react non-specifically with any free thiol.

  • The Error: If your assay buffer contains DTT (Dithiothreitol) or BME (Beta-mercaptoethanol) to stabilize the enzyme, these agents will react with the CPM probe immediately.

Corrective Protocol:

  • Buffer Formulation: Remove DTT/BME from the assay buffer.

  • Enzyme Storage: If the NMT stock requires DTT for stability, dilute the enzyme >100-fold into the assay buffer so the final DTT concentration is <10 µM.

  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent; it is less reactive toward maleimides than DTT, though validation is still required.

Part 3: Kinetic Optimization (The Ordered Bi-Bi Mechanism)

Symptom: Low signal despite active enzyme and fresh reagents.

The Mechanism: NMT follows an Ordered Bi-Bi mechanism . NMT must bind Myristoyl-CoA first to open the peptide binding pocket. If you mix Enzyme + Peptide first, or add all three simultaneously without equilibration, you may induce a lag phase or reduced


.
Standard Kinetic Parameters (Reference Data)

Use these values to benchmark your substrate concentrations. If


, your signal will be weak.
ParameterNMT1 (Human)NMT2 (Human)Notes

(Myristoyl-CoA)
8.24 ± 0.6 µM7.24 ± 0.8 µMMyr-CoA binds tightly; avoid going >50 µM to prevent micelle formation.

(Peptide)
2.76 ± 0.2 µM2.77 ± 0.1 µMValues for Src-derived peptides (e.g., Gly-Ser-Asn-Lys...).

(Ref. Inhibitor)
~0.3 - 0.5 µM~0.5 µMReference inhibitor: Tris-DBA or DDD85646.
DMSO Tolerance < 2.5%< 2.5%High DMSO can destabilize the Myr-CoA lipid tail interaction.

Data Source: Goncalves et al. (2012) and Su et al. (2021).

Visualizing the Reaction Pathway

NMT_Mechanism E Apo-NMT EMyr Binary Complex (NMT : Myr-CoA) E->EMyr + Myr-CoA (Obligate First Step) MyrCoA Myristoyl-CoA Ternary Ternary Complex (Catalysis) EMyr->Ternary + Peptide Peptide Peptide Substrate (N-term Gly) Products Release: 1. CoASH (Signal) 2. Lipopeptide Ternary->Products Transfer

Figure 2: The Ordered Bi-Bi mechanism. Note that Myr-CoA binding is the prerequisite for peptide binding.

Part 4: Reagent Integrity & Handling

1. Myristoyl-CoA Hydrolysis (The "Silent Killer") Myristoyl-CoA is a thioester. It is susceptible to hydrolysis, especially in basic pH or upon repeated freeze-thaws.

  • Diagnosis: High background in T=0 wells (due to free CoASH contaminant).

  • Fix: Store Myr-CoA as a concentrated stock (e.g., 10 mM) in acidified water or buffer (pH ~5.0) at -80°C. Only dilute into the reaction buffer (pH 7.5-8.0) immediately before use.

2. Peptide Design

  • Requirement: The peptide must have an N-terminal Glycine.

  • Common Mistake: Using a peptide with an N-terminal tag (e.g., FLAG-Gly-...). NMT requires a free amine on the Glycine. The tag must be C-terminal (e.g., Gly-Ser-...-Lys(Biotin)).

3. Surface Adsorption Myristoyl-CoA is a lipid-like molecule. It sticks to standard polystyrene plates.

  • Fix: Use Polypropylene (PP) plates or "Low-Binding" plates for the reaction step.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Acetyl-CoA as a negative control? A: Yes, but be careful. While NMT1 prefers Myristoyl-CoA, recent studies (Su et al., 2021) show NMT1 can bind Acetyl-CoA with similar


 in isolation, but Myristoyl-CoA vastly outcompetes it in a mixture due to binding affinity (

). For a true negative control, use a peptide where the N-terminal Glycine is mutated to Alanine.

Q: My ELISA signal is low. I am using a Biotin-Streptavidin detection. A: Check your blocking. If you block with non-fat dry milk, it may contain biotin (rare but possible). More likely, the hydrophobic myristoyl group is causing the peptide to fold back or stick to the well, masking the epitope. Ensure your wash buffer contains 0.05% Tween-20 or Triton X-100 to maintain solubility of the lipidated product.

Q: What is the Z-factor for a good NMT assay? A: A robust NMT HTS assay should have a Z' > 0.7. If your Z' is < 0.5, the primary culprit is usually pipetting error of the viscous Myr-CoA or signal drift due to unstable reagents.

References
  • Goncalves, V., et al. (2012). "Development of a Robust Fluorogenic Assay for N-Myristoyltransferase Activity." Analytical Biochemistry, 421(1), 342–344.[2][4][5]

  • Su, C., et al. (2021). "Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases." ACS Catalysis, 11, 14892–14902.

  • BPS Bioscience. "NMT1 (Human) Assay Kit Protocol."

  • Assay Guidance Manual (NCBI). "Assay Interference by Chemical Reactivity (Thiol Interference)."

Sources

Troubleshooting

Technical Support Center: Myristoyl-CoA Stability &amp; Handling

Topic: Optimal pH and temperature for Myristoyl-CoA stability Content type: Technical Support Center Guide [1][2] Executive Summary: The Stability Paradox Myristoyl-CoA (C14:0-CoA) contains a high-energy thioester bond t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal pH and temperature for Myristoyl-CoA stability Content type: Technical Support Center Guide

[1][2]

Executive Summary: The Stability Paradox

Myristoyl-CoA (C14:0-CoA) contains a high-energy thioester bond that drives its biological reactivity (e.g., N-myristoylation).[1][2] This same bond makes the molecule inherently unstable in vitro.

The Core Rule: Myristoyl-CoA stability is inversely proportional to pH and temperature.

  • Storage: Must be acidic (pH 3–6) and cold (-20°C to -80°C) .[1][2]

  • Assay Conditions: Physiological pH (7.4–8.0) drastically reduces half-life.[1][2] You must prepare fresh working solutions immediately before use.[2]

Critical Parameters: pH and Temperature[3][4]

Q: What is the absolute optimal pH for storage vs. assay?

A: You must distinguish between storage stability and experimental functionality.

ParameterStorage (Stock Solution) Assay (Working Solution) Reasoning
Optimal pH pH 3.5 – 5.5 pH 7.0 – 7.5 Hydroxide ions (

) catalyze thioester hydrolysis.[1][2] Acidic conditions protonate potential nucleophiles, preserving the bond.[2]
Danger Zone pH > 7.0pH > 8.0At pH 8.0, the half-life of Acyl-CoA can drop to <6 hours at room temp.[1][2]
Buffer Choice 10 mM Sodium Acetate or dilute Acetic AcidHEPES or MOPSAvoid primary amine buffers (Tris) for long incubations if possible, as they can act as weak nucleophiles.[2]
Q: How does temperature affect the hydrolysis rate?

A: The hydrolysis of the thioester bond follows pseudo-first-order kinetics dependent on temperature.

  • -80°C: Metabolic arrest.[1][2] Negligible hydrolysis (Years).

  • -20°C: Standard storage. Stable for >1 year if kept dry.

  • 4°C (On Ice): Working stability.[2] Stable for 8–12 hours. ALWAYS keep on ice during experiments.

  • 37°C: Rapid degradation.[2] Half-life is significantly reduced.[1][3] Only incubate for the duration of the enzymatic reaction (typically <1 hour).

Mechanism of Degradation (Visualized)

Understanding why degradation occurs allows you to prevent it. The primary enemy is Base-Catalyzed Hydrolysis .

HydrolysisMechanism cluster_conditions Catalyzing Factors MyrCoA Myristoyl-CoA (Thioester Bond) Intermediate Tetrahedral Intermediate MyrCoA->Intermediate Transition State OH Nucleophile (OH- at High pH) OH->MyrCoA Nucleophilic Attack Products Free Coenzyme A (SH) + Myristate (Fatty Acid) Intermediate->Products Bond Cleavage (Irreversible) Temp Heat (>25°C) Base Alkaline pH (>8.0)

Figure 1: Mechanism of Base-Catalyzed Thioester Hydrolysis. High pH increases the concentration of hydroxide ions (


), which attack the carbonyl carbon, cleaving the CoA moiety.[1][2]

Troubleshooting Guide

Issue 1: "My enzyme activity is decreasing over time, but the enzyme is stable."

Diagnosis: Substrate Depletion via Hydrolysis.[2] Root Cause: You likely prepared the Myristoyl-CoA working solution in pH 8.0 buffer and let it sit at room temperature while setting up the plate. Solution:

  • Prepare Myristoyl-CoA in water or weak acid (pH 5) as a 10x stock.[1][2]

  • Add it to the reaction buffer last , immediately before initiating the reaction.

  • Keep the stock on ice.

Issue 2: "I see a precipitate in my stock solution."

Diagnosis: Solubility Limit Reached or "Salting Out". Root Cause: Myristoyl-CoA is amphipathic (soap-like).[1][2]

  • Cause A: Concentration too high (>10 mg/mL in water).[2]

  • Cause B: Presence of high salt or divalent cations (

    
    , 
    
    
    
    ) in the stock solvent.[1][2] Solution:
  • Dissolve lyophilized powder in Methanol or 50% DMSO for high-concentration stocks (>10 mM).

  • If using water, ensure it is deionized and salt-free .[1][2] Warm gently to 30°C for 2 minutes to redissolve, then immediately cool.

Issue 3: "Mass Spec shows a peak at Mass [M-767]."

Diagnosis: Hydrolysis confirmed. Root Cause: The loss of the CoA moiety (approx. 767 Da) leaves free Myristic Acid (MW ~228 Da).[2] Solution: Discard the aliquot. Do not attempt to re-purify.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution

Use this for long-term storage of the reagent.

  • Solvent: Use 10 mM Sodium Acetate (pH 5.0) or 100% Methanol .[2]

    • Note: Methanol prevents hydrolysis almost entirely but may be incompatible with some cell assays at high volumes.[2]

  • Concentration: Prepare at 1–5 mM .

    • Calculation: MW of Myristoyl-CoA (Lithium salt)

      
       970-1000  g/mol  (Check specific lot MW).[1][2]
      
    • Example: Dissolve 1 mg in ~1 mL solvent.

  • Aliquoting: Divide into single-use aliquots (e.g., 20–50

    
    L).
    
    • Why? Repeated freeze-thaw cycles introduce moisture condensation, accelerating hydrolysis.[1][2]

  • Storage: Store at -80°C .

Protocol B: Workflow for Assay Day

Use this to ensure data integrity.

Workflow Step1 Retrieve Aliquot (-80°C) Step2 Thaw on ICE (Never hand-warm) Step1->Step2 Step3 Dilute to 5x/10x in H2O (pH 6-7) Step2->Step3 Keep Cold Step5 Add Myr-CoA to Mix (Start Reaction Immediately) Step3->Step5 < 15 mins Step4 Prepare Master Mix (Buffer + Enzyme) Step4->Step5

Figure 2: Optimal Assay Workflow. Minimizing time at neutral/alkaline pH is critical.

References

  • Anderson, V. E., & Anderson, B. M. (1993).[2] Hydrolysis of Thioesters: Kinetics and Mechanism. In The Chemistry of Acid Derivatives. (General mechanistic grounding for thioester hydrolysis rates vs pH).

Sources

Optimization

Technical Support Center: High-Fidelity Separation of Myristoyl-CoA

Status: Operational Ticket ID: #CoA-C14-OPT Assigned Specialist: Senior Application Scientist Executive Summary Myristoyl-CoA (C14:0-CoA) presents a unique "Janus-faced" chromatographic challenge. It possesses a highly p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CoA-C14-OPT Assigned Specialist: Senior Application Scientist

Executive Summary

Myristoyl-CoA (C14:0-CoA) presents a unique "Janus-faced" chromatographic challenge. It possesses a highly polar, negatively charged ADP-3'-phosphate head group and a hydrophobic myristic acid tail. This amphiphilic nature leads to three primary failure modes in HPLC: micelle formation (peak broadening) , silanol adsorption (tailing) , and hydrophobic collapse (retention loss) .

This guide moves beyond generic troubleshooting to address the specific physicochemical behavior of long-chain acyl-CoAs.

Module 1: The Diagnostic Matrix

Before adjusting your method, identify the specific shape of your peak failure.

SymptomVisual CharacteristicRoot CauseImmediate Action
The "Shark Fin" Broad, fronting peak with no distinct top.Micelle Formation. Sample concentration exceeds Critical Micelle Concentration (CMC).[1][2]Dilute sample < 10 µM.
The "Comet Tail" Sharp front, extended tailing factor (Tf > 1.5).Silanol/Metal Interaction. Phosphate group binding to silica or trace metals.Add 5mM EDTA or switch to "Hybrid" silica column.
The "Split Peak" Doublet peaks or "ghost" shoulders.Stability/Interconversion. Hydrolysis of thioester bond or elution solvent mismatch.Check pH (must be 4–6) and sample solvent strength.
The "Drifter" Retention time decreases over sequential runs.Phase Collapse. Dewetting of C18 pores in high-aqueous start conditions.Use C18-Aq or Polar-Embedded column.

Module 2: Troubleshooting Guides (Q&A)

Q1: My peak is excessively broad (2+ minutes wide). Is my column dead?

A: Likely not. You are likely observing the "Micelle Effect." Myristoyl-CoA acts as a surfactant. Its Critical Micelle Concentration (CMC) is approximately 10–50 µM depending on ionic strength. Above this limit, myristoyl-CoA aggregates into micelles. Micelles diffuse slowly and interact heterogeneously with the stationary phase, causing massive broadening.

The Fix:

  • Dilution: Ensure on-column mass is low. Injecting 10 µL of a 50 µM solution is safer than 1 µL of a 500 µM solution.

  • Chaotropic Modifiers: Add Isopropanol (IPA) to Mobile Phase B. IPA disrupts micelle formation better than Acetonitrile (ACN) alone.

  • Temperature: Maintain column temperature at 35–40°C . Higher thermal energy increases monomer solubility and mass transfer kinetics.

Q2: I see severe tailing despite using a new C18 column.

A: This is "Phosphate Drag." The CoA headgroup contains three phosphate groups. These are Lewis bases that chelate avidly with trace metals in the stainless steel (frits/column walls) and interact with acidic silanols on the silica support.

The Fix:

  • Buffer Choice:

    • UV Detection: Use Potassium Phosphate (20-50 mM, pH 5.0) . Phosphate saturates the active sites on the silica, preventing the analyte from sticking.

    • MS Detection: Use Ammonium Acetate (10-20 mM, pH 5.5) . If tailing persists, you must use a column with "Hybrid Particle Technology" (e.g., Waters BEH or Agilent Poroshell HPH) which has virtually no free silanols.

  • Chelation: If using older HPLC systems, add 5 mM EDTA to Mobile Phase A (UV methods only) to scavenge iron ions.

Q3: My retention times are unstable, and the peak sometimes disappears.

A: You are fighting Hydrophobic Collapse or Hydrolysis .

  • Collapse: To retain the polar CoA head, methods often start at 0-5% Organic. Standard C18 chains "collapse" (fold onto themselves) in 100% water, losing interaction surface.

  • Hydrolysis: The thioester bond is labile. It hydrolyzes rapidly at pH > 8.0 and slowly at pH < 3.0.

The Fix:

  • Column: Switch to a Polar-Embedded C18 or C18-Aq column. These are chemically modified to remain wetted in 100% aqueous buffer.

  • pH Control: Strictly maintain mobile phase pH between 4.5 and 6.0 . Never store samples in basic buffers.

Module 3: Visualization & Logic

Figure 1: The Acyl-CoA Troubleshooting Logic Tree

Follow this decision path to isolate the root cause of peak distortion.

Troubleshooting Start Start: Peak Distortion Detected CheckShape Analyze Peak Shape Start->CheckShape Broad Broad / Gaussian CheckShape->Broad Tailing Asymmetric / Tailing CheckShape->Tailing Split Split / Doublet CheckShape->Split CheckConc Check Sample Conc. (Is it > 20 µM?) Broad->CheckConc CheckCol Check Column Type Tailing->CheckCol CheckSolvent Check Injection Solvent Split->CheckSolvent Dilute Action: Dilute Sample (Below CMC) CheckConc->Dilute Yes CheckTemp Check Column Temp CheckConc->CheckTemp No Heat Action: Increase to 40°C CheckTemp->Heat Hybrid Action: Switch to Hybrid/Polar-Embedded CheckCol->Hybrid Standard C18 CheckBuffer Check Buffer pH CheckCol->CheckBuffer Already Hybrid OptBuffer Action: Set pH 5.0-6.0 (Add 10mM Amm. Acetate) CheckBuffer->OptBuffer MatchSolvent Action: Match Solvent to Mobile Phase A CheckSolvent->MatchSolvent

Caption: Decision matrix for isolating Myristoyl-CoA peak artifacts based on peak topology.

Module 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (UV Detection)

Best for purity analysis where MS compatibility is not required. Phosphate provides superior peak symmetry.

  • Column: C18-Aq or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Polar), 150 x 4.6 mm, 3 µm.

  • Temperature: 35°C.

  • Mobile Phase A: 50 mM Potassium Phosphate (pH 5.3).

  • Mobile Phase B: Acetonitrile : Isopropanol (90:10). IPA helps desorb the C14 tail.

  • Gradient:

    • 0 min: 15% B

    • 20 min: 60% B

    • 25 min: 90% B

  • Flow Rate: 1.0 mL/min.[3]

  • Sample Diluent: 50 mM Phosphate buffer (pH 5.3) : ACN (80:20). Crucial: Do not dissolve in 100% MeOH.

Protocol B: LC-MS Compatible Method

Optimized for sensitivity and volatility.

  • Column: Hybrid C18 (e.g., BEH C18), 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile.[4][5][6][7]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

  • Note: If peak broadening occurs, doping Mobile Phase B with 5% Methanol can sometimes improve solvation of the amphiphilic micelle.

References

  • Woldegiorgis, G., et al. (1985). "Separation of long-chain acyl-coenzyme A thioesters by reversed-phase high-performance liquid chromatography." Journal of Liquid Chromatography, 8(1), 161-178.

  • Agilent Technologies. (2020). "Analysis of Acyl-CoA Esters using Agilent InfinityLab Poroshell 120 EC-C18." Application Note.

  • Basu, S.S., & Blair, I.A. (2011). "SI-traceable LC-MS analysis of acyl-CoAs." Nature Protocols, 7(1), 1-12.

  • Snyder, L.R., et al. (2011). Introduction to Modern Liquid Chromatography. Chapter 6: "Biochemical Samples." Wiley-Interscience.

  • Waters Corporation. (2023). "Controlling Peak Tailing for Phosphorylated Compounds." Waters Knowledge Base.[8]

Sources

Troubleshooting

Technical Support Center: Myristoyl-CoA Triammonium Integrity &amp; Storage

Introduction: The Stability Paradox Myristoyl-Coenzyme A (Myristoyl-CoA) is a critical intermediate in lipid metabolism and protein N-myristoylation. However, its chemical structure presents a "stability paradox" for res...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Myristoyl-Coenzyme A (Myristoyl-CoA) is a critical intermediate in lipid metabolism and protein N-myristoylation. However, its chemical structure presents a "stability paradox" for researchers: it contains a thioester bond (high energy, prone to hydrolysis) and a fatty acid tail (prone to micelle formation and aggregation).

The triammonium salt form is preferred for its enhanced solubility compared to the free acid, but it introduces specific handling requirements regarding pH buffering and hygroscopicity. This guide synthesizes thermodynamic principles with practical laboratory protocols to ensure your experimental data remains reproducible.

Module 1: The Solid State (Powder Storage)

The Enemy: Hydrolysis driven by atmospheric moisture. The Goal: Maintain the anhydrous integrity of the thioester bond.

Storage Conditions
  • Temperature: Store at -20°C for routine use (up to 1 year). For archival storage (>1 year), -80°C is recommended to virtually halt chemical degradation.

  • Atmosphere: The triammonium salt is hygroscopic . It must be stored in a sealed container with active desiccant (e.g., silica gel or molecular sieves).

"The Warm-Up" Protocol (Critical Step)

The most common cause of batch failure is not the storage temperature, but the opening procedure. Opening a cold vial introduces condensation, which immediately initiates hydrolysis.

  • Remove the vial from the freezer.

  • Place it in a desiccator at room temperature.

  • Wait 30–60 minutes until the vial feels neutral to the touch.

  • Open only after equilibration.

Technical Insight: If the powder appears "clumpy" or sticky rather than a free-flowing white/off-white lyophilized cake, significant moisture absorption has already occurred. Purity verification via HPLC is recommended before use.

Module 2: Solution Chemistry (Reconstitution & Handling)

The Enemy: Alkaline pH and Freeze-Thaw cycles. The Goal: Create a stable stock solution within the "Safe Zone" (pH 5.0–6.5).

The Critical Micelle Concentration (CMC) Factor

Myristoyl-CoA (C14) is an amphiphile. Its Critical Micelle Concentration (CMC) is approximately 4–10 µM in aqueous solution [1].

  • Implication: Your stock solution (typically 1–10 mM) is micellar .

  • Handling: Micellar solutions are viscous and can adhere to plastic surfaces. Use low-retention tips and glass vials where possible.

Reconstitution Protocol

Do NOT dissolve in basic buffers (e.g., Tris pH 8.0) for storage.[1][2][3][4] The thioester bond is susceptible to nucleophilic attack by hydroxide ions (


) [2].
ParameterRecommendationScientific Rationale
Solvent Nuclease-free Water or 10 mM Sodium Acetate (pH 5.0–6.0)Slightly acidic pH stabilizes the thioester bond against hydrolysis.
Concentration 1 mM to 10 mMHigh concentrations favor micelle formation, which can kinetically shield the monomer from degradation.
Aliquot Volume Single-use (e.g., 20–50 µL)Prevents freeze-thaw degradation.
Storage -80°CEssential for solution stability.[1] Liquid shelf life is < 3 months at -20°C.
Visualizing the Workflow

The following diagram outlines the decision logic for handling Myristoyl-CoA to maximize longevity.

G Start Myristoyl-CoA Powder (-20°C / Desiccated) Equilibrate Equilibrate to RT (30-60 mins in Desiccator) Start->Equilibrate Open Open Vial Equilibrate->Open Decision Immediate Use or Stock? Open->Decision Immediate Dissolve in Assay Buffer (pH 7.0 - 7.5) Decision->Immediate Immediate Stock Dissolve in Water/Acetate (pH 5.0 - 6.0) Decision->Stock Stock Storage UseNow Keep on Ice Use within 4 hours Immediate->UseNow Aliquot Aliquot into Single-Use (Glass or Low-Retention) Stock->Aliquot Freeze Flash Freeze (LN2) Store at -80°C Aliquot->Freeze

Figure 1: Decision logic for reconstitution. Note the pH distinction between immediate assay use (neutral) and long-term storage (acidic).

Module 3: Troubleshooting & FAQs

Q1: My reconstituted solution is cloudy. Is it ruined?

Diagnosis: Likely not degraded, but aggregated. Mechanism: At high concentrations (>1 mM), Myristoyl-CoA forms large micelles or lamellar structures, especially if the temperature is low or salt concentration is high (Salting Out effect). Solution:

  • Warm the solution gently to Room Temperature (25°C).

  • Gently vortex.[1]

  • If cloudiness persists, check the pH. If pH < 4.0, the fatty acid moiety may be precipitating. Adjust to pH 6.0.

Q2: Can I store the stock solution at -20°C instead of -80°C?

Analysis: Not recommended for periods exceeding 2–3 weeks. Reasoning: At -20°C, eutectic phase separation can occur, creating pockets of high solute concentration and altered pH, which accelerates thioester hydrolysis [3]. -80°C ensures complete vitrification.

Q3: Why do you recommend acidic pH for storage but neutral pH for my assay?

Chemistry:

  • Storage (pH 5–6): The thioester bond is most stable here. The protonation of the leaving group reduces hydrolysis rates.

  • Assay (pH 7–8): Most acyl-transferases (e.g., NMT1/2) require physiological pH for activity. Protocol: Store the stock at pH 5–6. When you dilute the stock 1:100 or 1:1000 into your assay buffer (pH 7.4), the assay buffer's capacity will easily overwhelm the weak acid of the stock, ensuring the correct reaction pH.

Q4: I accidentally left the powder on the bench overnight. Is it still good?

Test: Perform an Absorbance Ratio Check.

  • Dissolve a small amount in neutral buffer.

  • Measure A232 (Thioester bond) and A260 (Adenine base).

  • Target Ratio (A232/A260): ~0.5 – 0.6.

  • Failure Mode: If the ratio drops significantly (e.g., < 0.3), the thioester bond has hydrolyzed, leaving free CoA and fatty acid.

Module 4: Mechanistic Visualization

Understanding the degradation pathway helps reinforce the importance of the protocols above.

Stability MCoA Myristoyl-CoA (Intact) Hydrolysis Hydrolysis (Rate Limiting) MCoA->Hydrolysis Products Free CoA + Myristic Acid Hydrolysis->Products HighPH High pH (>7.5) (Nucleophilic Attack) HighPH->Hydrolysis Accelerates Heat Heat (>25°C) Heat->Hydrolysis Accelerates Moisture Moisture (Powder Storage) Moisture->Hydrolysis Initiates

Figure 2: Factors accelerating the hydrolysis of the thioester bond.[5] Control these three variables to ensure stability.

References

  • Powell, G. L., et al. (1985). "Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape." Journal of Biological Chemistry, 260(20), 10881–10888.

  • Anderson, V. E., et al. (2009). "Thioester Hydrolysis and Acyl-CoA Stability." Methods in Enzymology, 459, 23–45.

  • Pikal, M. J. (1990). "Freeze-drying of proteins. Part I: Process design." BioPharm, 3(8), 18-27.

Sources

Reference Data & Comparative Studies

Validation

Validation of N-Terminal Glycine Specificity in N-Myristoylation: A Comparative Technical Guide

Topic: Validating N-terminal Glycine Specificity for Myristoyl-CoA Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist, Biochemistry & Proteomics Executive Summary N-myristo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating N-terminal Glycine Specificity for Myristoyl-CoA Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist, Biochemistry & Proteomics

Executive Summary

N-myristoylation is a co-translational or post-translational modification where myristate (a 14-carbon saturated fatty acid) is covalently attached to the N-terminal glycine of a protein via an amide bond.[1][2][3][4][5][6][7][8][9] This reaction is catalyzed by N-myristoyltransferase (NMT) , which utilizes Myristoyl-CoA as the lipid donor.[1][4][9]

For researchers in drug discovery and cell biology, distinguishing bona fide N-myristoylation from non-specific hydrophobic interaction or other acylation events (like S-palmitoylation) is critical. This guide compares the three primary validation methodologies—Radiometric Labeling, Bioorthogonal "Click" Chemistry, and Mass Spectrometry—and provides a definitive protocol for validating specificity using the gold-standard G2A (Glycine-to-Alanine) mutagenesis system.

Part 1: The Mechanistic Basis of Specificity

To validate specificity, one must understand the enzymatic constraints of NMT. The enzyme follows an ordered Bi-Bi reaction mechanism.[5]

  • Myristoyl-CoA Binding: NMT first binds Myristoyl-CoA, inducing a conformational change that opens the peptide binding pocket.[4][8]

  • Peptide Recognition: The enzyme strictly requires an N-terminal Glycine .

    • Why Glycine? The NMT binding pocket contains a specific "oxy-anion hole" and steric constraints that accommodate the hydrogen side chain of Glycine. Any side chain larger than a hydrogen atom (even the methyl group of Alanine) causes steric clash, preventing the nucleophilic attack of the amine on the thioester bond of Myristoyl-CoA.

  • The "G2A" Control: This mechanistic reality makes the G2A mutation the absolute negative control. If a target protein is mutated from Glycine to Alanine at position 2 (G2A) and still retains a lipid signal, the signal is false (non-specific binding) or the result of a different modification type.

Diagram 1: NMT Reaction Mechanism & Specificity

NMT_Mechanism NMT N-Myristoyltransferase (Apo-Enzyme) Binary Binary Complex (NMT + Myr-CoA) NMT->Binary + Binding MyrCoA Myristoyl-CoA MyrCoA->Binary Ternary Ternary Complex Binary->Ternary + Gly-Protein NoRxn No Reaction (Steric Clash) Binary->NoRxn + Ala-Protein (G2A) Substrate_Gly Target Protein (N-term Glycine) Substrate_Gly->Ternary Substrate_Ala Mutant Protein (N-term Alanine) Substrate_Ala->NoRxn Product N-Myristoylated Protein + CoA Ternary->Product Nucleophilic Attack

Caption: The ordered Bi-Bi mechanism of NMT. Note that the G2A mutant (Red) fails to form a catalytic complex due to steric hindrance, serving as the definitive negative control.

Part 2: Comparative Analysis of Validation Methods

As a scientist, you must balance sensitivity, throughput, and physiological relevance. Below is an objective comparison of the three dominant validation workflows.

1. Radiometric Assay ([³H]-Myristic Acid)

The Historical Gold Standard.

  • Principle: Cells are incubated with tritiated myristate. The cellular machinery converts this to [³H]-Myristoyl-CoA, which NMT uses to label the protein.

  • Pros: Direct incorporation of the natural lipid; no structural analogs that might alter enzyme kinetics.

  • Cons: Extremely low throughput; requires weeks to months for fluorography exposure; hazardous waste generation; expensive.

2. Bioorthogonal "Click" Chemistry (Alkynyl-Myristate)

The Modern Workhorse.

  • Principle: Cells are fed a myristate analog (e.g., YnMyr) containing a terminal alkyne. After lysis, a "click" reaction (CuAAC) attaches a reporter tag (Biotin or Fluorophore) to the lipid.

  • Pros: High sensitivity (femtomolar detection); rapid readout (Western blot in 1-2 days); non-radioactive.

  • Cons: The lipid analog is slightly larger/more polar than natural myristate, potentially affecting NMT affinity (though generally accepted as minimal).

3. Mass Spectrometry (LC-MS/MS)

The Definitive Proof.

  • Principle: Purify the protein and analyze intact mass or tryptic peptides.

  • Pros: Provides direct chemical proof of the modification (+210 Da mass shift); maps the exact site.

  • Cons: Requires high protein abundance; technically demanding; lower throughput than blotting.

Comparative Data Matrix
FeatureRadiometric ([³H]-Myr)Click Chemistry (YnMyr)Mass Spectrometry
Specificity HighHigh (with G2A control)Absolute
Sensitivity HighVery High Moderate
Throughput LowHigh Low/Medium
Turnaround Weeks/Months2-3 Days 1 Week
Safety Hazardous (Radioactive)SafeSafe
Cost HighLowHigh (Instrument time)
Part 3: Recommended Protocol – The "Click-G2A" System

For most drug development and functional validation contexts, Method 2 (Click Chemistry) combined with the G2A control is the most robust and efficient approach.

Objective: Validate that Protein X is specifically N-myristoylated by NMT using Myristoyl-CoA.

Workflow Diagram

Protocol_Workflow Step1 1. Transfection (WT vs G2A Mutant) Step2 2. Metabolic Labeling (+ Alkynyl-Myristate) Step1->Step2 Step3 3. Cell Lysis & IP (Immunoprecipitation of Target) Step2->Step3 Step4 4. Click Reaction (CuAAC + Azide-Biotin) Step3->Step4 Step5 5. Analysis (Streptavidin Blot vs Total Protein) Step4->Step5

Caption: Step-by-step workflow for validating N-myristoylation using bioorthogonal labeling and immunoprecipitation.

Detailed Methodology

1. Construct Design:

  • Generate two expression vectors:

    • WT-Protein: Contains the native N-terminal sequence (e.g., MGxxx...).

    • G2A-Protein: Site-directed mutagenesis changing Glycine-2 to Alanine (MAxxx...).

    • Note: Ensure any C-terminal tags (FLAG/Myc) do not interfere with N-terminal processing.

2. Metabolic Labeling:

  • Seed HEK293 or HeLa cells. Transfect with WT or G2A plasmids.

  • 24h post-transfection, replace media with labeling media containing 20-50 µM Alkynyl-Myristate (YnMyr) .

  • Incubate for 4–16 hours. Tip: Co-incubation with 1 mM Sodium Pyruvate can enhance labeling efficiency by supporting CoA metabolism.

3. Lysis & Immunoprecipitation (IP):

  • Lyse cells in RIPA buffer containing protease inhibitors.

  • Perform IP using antibodies against the protein or its tag (e.g., anti-FLAG).

  • Crucial Step: Wash beads stringently (High salt or 0.1% SDS) to remove non-covalently bound lipids.

4. On-Bead Click Reaction:

  • Resuspend beads in 50 µL PBS. Prepare a "Click Master Mix":

    • 100 µM Azide-Biotin (or Azide-Fluorophore).

    • 1 mM TCEP (Reducing agent).

    • 100 µM TBTA (Ligand).

    • 1 mM CuSO4.[10]

  • Add mix to beads. Rotate for 1 hour at Room Temperature.

5. Detection:

  • Boil beads in SDS loading buffer. Run SDS-PAGE.[1]

  • Blot A (Specificity): Probe with Streptavidin-HRP.

  • Blot B (Loading): Probe with anti-Target antibody.

Part 4: Data Interpretation & Troubleshooting
The "Pass" Criteria (Valid Specificity)

A protein is confirmed as a specific Myristoyl-CoA substrate ONLY if:

  • WT Lane: Shows a strong band in the Streptavidin blot (Click signal).

  • G2A Lane: Shows zero or near-background signal in the Streptavidin blot.

  • Loading Control: Both WT and G2A lanes show equal protein expression levels.

Troubleshooting Common Issues
  • Signal in G2A Mutant?

    • Cause 1: Non-specific hydrophobic sticking of the lipid probe. Solution: Increase stringency of IP washes (add 1% Triton X-100 or 0.1% SDS).

    • Cause 2:[11] S-acylation (Palmitoylation) mimicry. NMT is specific, but sometimes palmitoyl-transferases can utilize myristoyl-CoA analogs if concentrations are too high. Solution: Treat lysate with Hydroxylamine (pH 7.0) . This cleaves thioester bonds (S-acylation) but leaves amide bonds (N-myristoylation) intact.

  • No Signal in WT?

    • Cause: The N-terminal Methionine is not being removed. NMT requires the initiator Methionine to be cleaved by Methionine Aminopeptidase (MetAP) to expose the Glycine.[5][8]

    • Solution: Ensure the residue at position 3 (Gly-2, X-3) is small (Ser, Ala, Val). Large residues at position 3 inhibit MetAP, preventing NMT access.

References
  • Resh, M. D. (1999). Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1451(1), 1-16. Link

  • Tate, E. W., et al. (2015). Chemical proteomic approaches to investigate N-myristoylation. Methods in Enzymology, 2025.[11] Link

  • Martin, D. D., et al. (2008).[5][12] Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog.[12] FASEB Journal, 22(3), 797-806. Link

  • Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications, 5, 4919. Link

  • Utsumi, T., et al. (2004). Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. Shimadzu Application News. Link

Sources

Comparative

Benchmarking Myristoyl-CoA Competition Assays: Kinetic vs. Orthogonal Approaches

Executive Summary N-myristoyltransferase (NMT) catalyzes the co-translational attachment of myristate (C14:0) to the N-terminal glycine of substrate proteins, a modification critical for membrane localization and signal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-myristoyltransferase (NMT) catalyzes the co-translational attachment of myristate (C14:0) to the N-terminal glycine of substrate proteins, a modification critical for membrane localization and signal transduction in oncology and infectious disease.

For drug development professionals targeting the NMT lipid-binding pocket, selecting the correct assay to evaluate fatty acyl-CoA inhibitors (analogs that compete directly with Myristoyl-CoA) is critical. This guide compares the industry-standard CPM Fluorescence Assay against Click-Chemistry and DTNB methodologies, providing a validated protocol for kinetic characterization.

Mechanistic Basis: The Ordered Bi-Bi Reaction

To design a valid competition assay, one must understand the NMT reaction mechanism. NMT follows an Ordered Bi-Bi mechanism .

  • Apo-NMT binds Myristoyl-CoA first.

  • This binding induces a conformational change (opening the peptide binding groove).

  • The Peptide substrate binds to form a ternary complex.

  • Catalysis occurs: Myristate is transferred to the peptide; CoA-SH is released.

Inhibition Logic: Fatty acyl-CoA inhibitors (e.g., 2-hydroxymyristoyl-CoA, non-hydrolyzable analogs, or varying chain lengths like Palmitoyl-CoA) compete for the first binding step. Therefore, assays must be sensitive to the displacement of the lipid donor or the prevention of the binary complex formation.

Visualization: NMT Reaction Cycle & Competitive Inhibition

NMT_Mechanism ApoNMT Apo-NMT Inhibitor Acyl-CoA Inhibitor ApoNMT->Inhibitor Competition Binary Binary Complex (NMT:Myr-CoA) ApoNMT->Binary + Myr-CoA MyrCoA Myristoyl-CoA Ternary Ternary Complex Binary->Ternary + Peptide Peptide Peptide Substrate Products N-Myr-Peptide + CoA-SH Ternary->Products Catalysis

Figure 1: The Ordered Bi-Bi mechanism of NMT. Acyl-CoA inhibitors compete with Myristoyl-CoA for the Apo-enzyme, preventing the conformational change required for peptide binding.

Comparative Analysis of Assay Platforms

When screening fatty acyl-CoA analogs, researchers typically choose between detecting the leaving group (CoA-SH) or detecting the myristoylated product.

Table 1: Performance Matrix of NMT Competition Assays
FeatureCPM Fluorescence (Recommended) DTNB (Ellman's Reagent) Click-Chemistry (Bio-orthogonal)
Detection Principle Fluorescence (Ex 384/Em 470) upon thiol reaction with CoA-SH.Absorbance (412 nm) upon thiol reaction with CoA-SH.Alkynyl-CoA analog transfer

Azide-Fluorophore capture.
Sensitivity (Limit of Detection) High (< 1 µM CoA).Moderate (~10 µM CoA).Very High (Femtomolar sensitivity via Western/Imaging).
Interference Risk Medium: False positives from thiol-containing inhibitors.High: Colored compounds interfere with absorbance.Low: Bio-orthogonal reaction is highly specific.
Throughput High (384-well plate capable).High (96/384-well).Low to Medium (Requires gels or wash steps).
Kinetic Capability Excellent: Continuous real-time monitoring.Good: Continuous monitoring.Poor: Endpoint assay only.
Primary Use Case

determination of Acyl-CoA competitors.
Initial low-cost screening.Validating cellular target engagement.
Why CPM is the Gold Standard for Acyl-CoA Competition

While Click-chemistry is superior for cellular validation, the CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) assay is the superior choice for in vitro competition kinetics.

  • Continuous Readout: It allows the calculation of initial velocities (

    
    ), which is essential for determining the Mode of Inhibition (MOI) and 
    
    
    
    .
  • Stokes Shift: Large separation between excitation and emission minimizes interference from autofluorescent small molecules.

Experimental Protocol: CPM Fluorescence Competition Assay

Objective: Determine the


 and 

of a fatty acyl-CoA inhibitor against Human NMT1.
Reagents & Equipment
  • Enzyme: Recombinant Human NMT1 (purity >90%).

  • Substrate: Synthetic peptide (e.g., GSNK-terminating peptide derived from Src or ARF).

  • Co-Substrate: Myristoyl-CoA (Lithium salt).

  • Detection Reagent: CPM (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 0.1% Triton X-100.

  • Plate: 384-well black non-binding surface microplate.

Step-by-Step Methodology
Step 1: Reagent Preparation (Critical for Baseline Stability)
  • CPM Stock: Prepare 5 mM CPM in DMSO. Store in dark.

  • Assay Mix: Dilute CPM to 12 µM in the Assay Buffer.

    • Expert Insight: CPM is light-sensitive and hydrolyzes slowly in water. Prepare the working solution immediately before the assay.

Step 2: Enzyme-Inhibitor Pre-Incubation

Since Acyl-CoA inhibitors compete for the first binding pocket, pre-incubation ensures equilibrium binding.

  • Dispense 10 µL of NMT1 (final conc. 10–50 nM) into wells.

  • Add 10 µL of Test Inhibitor (serial dilution).

  • Incubate for 15 minutes at room temperature.

Step 3: Reaction Initiation
  • Prepare a Substrate Mix containing Peptide (at

    
    , typically 2–10 µM) and Myristoyl-CoA (at 
    
    
    
    , typically 2–5 µM).
    • Note: To determine

      
       accurately, run the inhibitor titration at multiple concentrations of Myristoyl-CoA (e.g., 0.5x, 1x, 2x, 4x 
      
      
      
      ).
  • Add 20 µL of Substrate Mix to the pre-incubated enzyme.

  • Immediately read fluorescence (Ex 384 nm / Em 470 nm) in kinetic mode for 20 minutes.

Step 4: Data Processing
  • Calculate the slope (RFU/min) for the linear portion of the curve to obtain initial velocity (

    
    ).
    
  • Subtract the background rate (No Enzyme Control).

  • Fit data to the Cheng-Prusoff equation adapted for competitive inhibition:

    
    
    (Where [S] is the concentration of Myristoyl-CoA).
    
Visualization: CPM Assay Workflow

CPM_Workflow Prep 1. Prep & Pre-incubation (NMT + Inhibitor) Initiate 2. Initiation (+ Myr-CoA + Peptide + CPM) Prep->Initiate Reaction Reaction Progress CoA-SH Release Initiate->Reaction Transfer Detection 3. Detection CPM-CoA Adduct (Fluorescent) Reaction->Detection Thiol Conjugation Analysis 4. Data Analysis V0 Calculation & Ki Fit Detection->Analysis Kinetic Read

Figure 2: Workflow for the CPM fluorescence competition assay. The critical step is the immediate addition of CPM with substrates to capture CoA-SH in real-time.

Data Interpretation & Troubleshooting

Self-Validating Checks

To ensure scientific integrity, every assay plate must contain:

  • Z-Prime (

    
    ):  Must be > 0.5. Calculated using High Control (DMSO) and Low Control (No Enzyme or 10 µM reference inhibitor).
    
  • Linearity Check: The fluorescence trace must be linear for at least the first 5–10 minutes. If it curves immediately, enzyme concentration is too high.

  • Thiol Scavenging Control: Test the inhibitor with CoA-SH and CPM without enzyme. If fluorescence decreases, your inhibitor is quenching the signal or reacting with CPM (False Positive).

Interpreting Competition Patterns

When varying Myristoyl-CoA concentrations against a fixed inhibitor concentration:

  • Competitive Inhibition (Expected for Acyl-CoA analogs):

    
     remains constant; 
    
    
    
    (apparent) increases. The Lineweaver-Burk lines intersect at the Y-axis.
  • Non-Competitive Inhibition:

    
     decreases; 
    
    
    
    remains constant. This suggests the inhibitor binds to an allosteric site, not the Acyl-CoA pocket.

References

  • Goncalves, V., et al. (2012). Development of a sensitive fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry. [Link]

  • Tate, E. W., et al. (2008). Global profiling of N-myristoyltransferase activity and inhibition using chemical proteomics. Nature Protocols. [Link]

  • Thinon, E., et al. (2014). N-Myristoyltransferase inhibition induces ER-stress, cell cycle arrest, and apoptosis in cancer cells. Nature Chemistry. [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. [Link]

Validation

Technical Comparison Guide: Specificity Profiling of Anti-Myristoyl Antibodies and Cross-Reactivity with Myristoyl-CoA

Executive Summary The detection of N-myristoylation —the co-translational attachment of a 14-carbon fatty acid (myristate) to an N-terminal glycine—is critical for studying membrane localization and signal transduction (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of N-myristoylation —the co-translational attachment of a 14-carbon fatty acid (myristate) to an N-terminal glycine—is critical for studying membrane localization and signal transduction (e.g., Src family kinases, HIV-1 Gag).[1][2]

A persistent challenge in antibody-based detection is cross-reactivity . The metabolic donor for this modification is Myristoyl-CoA .[3] Because Myristoyl-CoA contains the identical C14 lipid tail found in the modified protein, antibodies raised against the lipid moiety alone may exhibit significant off-target binding to the free donor, leading to false positives in cell lysates or enzyme assays.

This guide objectively compares the performance of Anti-N-Myristoylation Antibodies (specifically targeting the N-myristoylglycine motif) against the Myristoyl-CoA donor and the alternative Click Chemistry (Metabolic Labeling) method.

Mechanistic Basis of Cross-Reactivity

To understand the specificity challenge, one must analyze the structural epitope recognized by the antibody versus the structure of the interferent.

The Epitope vs. The Interferent
  • The Target (N-Myristoylglycine): The antibody is designed to recognize the specific amide bond linkage between the myristic acid tail and the N-terminal Glycine residue. High-quality monoclonal antibodies (e.g., clones validated against the N-myristoyl glycine moiety) require both the lipid tail and the amino acid context for binding.

  • The Interferent (Myristoyl-CoA): The donor molecule consists of the same myristic acid tail attached to Coenzyme A via a thioester bond .

  • The Risk: Polyclonal antibodies or poorly screened monoclonals that bind primarily to the hydrophobic fatty acid chain (the "lipid tail") will cross-react with Myristoyl-CoA, free myristic acid, and potentially other acylated species (e.g., Palmitoyl-CoA).

Pathway Visualization

The following diagram illustrates the N-myristoylation pathway and the specific binding points for antibodies versus metabolic labeling.

Myristoylation_Pathway Myr Myristic Acid MyrCoA Myristoyl-CoA (The Interferent) Myr->MyrCoA Activation CoA Coenzyme A CoA->MyrCoA NMT NMT Enzyme MyrCoA->NMT Donor Substrate Nascent Nascent Protein (N-term Gly) Nascent->NMT Acceptor ModProtein N-Myristoylated Protein (Amide Bond) NMT->ModProtein Transfer Antibody Anti-Myristoyl Ab (Target) Antibody->MyrCoA Potential Cross-Reactivity (If Ab binds Lipid Tail only) Antibody->ModProtein High Affinity (Recognizes Amide Link)

Figure 1: Mechanism of N-myristoylation and potential antibody cross-reactivity points.[4] The antibody must distinguish the Amide-linked protein from the Thioester-linked CoA donor.

Comparative Analysis: Antibody vs. Alternatives

The following table contrasts the performance of Anti-Myristoyl Antibodies (specifically "Pan-Glycine" types) with the "Gold Standard" Click Chemistry method.

FeatureAnti-N-Myristoyl Antibody (Polyclonal/Monoclonal)Metabolic Labeling (Click Chemistry)
Detection Principle Direct binding to N-myristoyl-Glycine epitope.Incorporation of Azido-myristate analog

Click reaction with Biotin/Fluorophore.
Specificity Variable. High for specific mAbs; Risk of cross-reactivity with Myristoyl-CoA in pAbs.Very High. Analogs are specific substrates for NMT; no background from endogenous lipids.
Myristoyl-CoA Interference High Risk. Requires rigorous blocking or competitive validation.None. Endogenous Myristoyl-CoA does not react with the Click tag.
Workflow Speed Fast (Hours). Standard WB/ELISA workflow.Slow (Days). Requires cell culture labeling (O/N) + chemical reaction + detection.
Sensitivity Moderate (antibody affinity dependent).High (Signal amplification via Streptavidin-HRP).
Use Case Rapid screening of purified proteins; Confirming specific targets.Discovery proteomics; Validating NMT inhibitors in live cells.

Experimental Validation Protocols

To validate if your specific lot of anti-myristoyl antibody cross-reacts with Myristoyl-CoA, you must perform a Competitive Inhibition Assay . Reliance on the manufacturer's datasheet alone is insufficient for critical drug development assays.

Protocol 1: Competitive ELISA for Specificity Profiling

Objective: Quantify the affinity of the antibody for Myristoyl-CoA relative to the target myristoylated peptide.

Reagents:

  • Coating Antigen: BSA-conjugated N-myristoyl peptide (1 µg/mL).

  • Primary Antibody: Anti-N-myristoyl antibody (e.g., 1D3-like clone or Pan-Glycine pAb).

  • Competitor: Myristoyl-CoA (Lithium salt), serially diluted (0.1 nM to 10 µM).

  • Negative Control Competitor: Free Myristic Acid; Palmitoyl-CoA.

Workflow:

  • Coat: 96-well plate with Antigen (O/N, 4°C). Wash 3x PBS-T.

  • Block: 3% BSA in PBS (1 hr, RT). Note: Do not use milk, as it may contain lipids.

  • Competition Step (Critical):

    • Pre-incubate the Primary Antibody with the Competitor (Myristoyl-CoA) in a separate tube for 1 hour at RT.

    • Rationale: If the antibody binds Myristoyl-CoA, it will be sequestered in solution and unable to bind the plate.

  • Transfer: Add the Antibody+Competitor mixture to the coated plate. Incubate 1 hr.

  • Detect: Wash 5x. Add HRP-Secondary Antibody. Develop with TMB.

Data Interpretation:

  • Specific Antibody: Signal remains high even at high Myristoyl-CoA concentrations (Flat line).

  • Cross-Reactive Antibody: Signal decreases as Myristoyl-CoA concentration increases (Sigmoidal inhibition curve).

Protocol 2: Dot Blot "Traffic Light" Test

A rapid qualitative test to perform before Western Blotting.

  • Spotting: Pipette 1 µL of the following onto a Nitrocellulose membrane:

    • Spot A: Myristoylated Protein (Positive Control).

    • Spot B: Non-myristoylated Recombinant Protein (Negative Control).

    • Spot C: Myristoyl-CoA (10 µM).

    • Spot D: Myristic Acid (10 µM).

  • Dry: Allow membrane to air dry completely (30 mins).

  • Probe: Standard immunoblot protocol (Block, Primary Ab, Secondary Ab).

  • Result:

    • Pass: Signal only on Spot A.

    • Fail: Signal on Spot A, C, and D (indicates lipid tail recognition).

Workflow Visualization: Specificity Validation

Validation_Workflow Start Start: Antibody Validation PreInc Pre-Incubation: Ab + Myristoyl-CoA Start->PreInc Plate Add to Antigen-Coated Plate (Competitive ELISA) PreInc->Plate Wash Wash Unbound Ab Plate->Wash Detect Add HRP-Secondary & TMB Substrate Wash->Detect Result_High High Signal: No Cross-Reactivity (PASS) Detect->Result_High Ab ignores Myr-CoA Result_Low Low Signal: Myr-CoA Inhibited Binding (FAIL) Detect->Result_Low Ab binds Myr-CoA

Figure 2: Decision tree for interpreting Competitive ELISA results. A drop in signal indicates the antibody is sequestered by the free Myristoyl-CoA, proving cross-reactivity.

References

  • St John's Laboratory. Anti-Pan-Glycine myristoylation antibody (STJ98666) Product Datasheet.[5]Link

  • National Institutes of Health (NIH) / PubMed. A novel monoclonal antibody to N-myristoyl glycine moiety found a new N-myristoylated HIV-1 p28gag protein. (Demonstrates specificity of mAb to amide linkage). Link

  • BenchChem. Application Notes and Protocols for Detecting Myristoylation Changes Following Zelenirstat Treatment. (Protocol for Click Chemistry alternative). Link

  • Creative Proteomics. N-myristoylation Analysis and Service Guide.Link

  • Abcam. Anti-NMT1/NMT antibody (ab186123). (Distinction between anti-enzyme and anti-modification antibodies). Link

Sources

Comparative

Myristoyl-CoA vs myristic acid cellular uptake efficiency

This guide provides a technical comparison between Myristoyl-CoA and Myristic Acid regarding cellular uptake and experimental utility. Executive Summary: The Permeability Paradox For researchers designing N-myristoylatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Myristoyl-CoA and Myristic Acid regarding cellular uptake and experimental utility.

Executive Summary: The Permeability Paradox

For researchers designing N-myristoylation assays or metabolic studies, the choice between Myristoyl-CoA and Myristic Acid is dictated by the biological barrier of the plasma membrane.

  • Myristic Acid (C14:0): The Gold Standard for Cellular Assays . It is membrane-permeable (via CD36/FATP transporters and passive diffusion) and is the obligate precursor added to culture media. Once intracellular, it is enzymatically activated to Myristoyl-CoA.

  • Myristoyl-CoA: The Gold Standard for Cell-Free/Biochemical Assays . It is the activated substrate required by N-myristoyltransferase (NMT). However, due to the large, charged Coenzyme A moiety, it is membrane-impermeable and cannot be used for direct cellular uptake studies without physical disruption (e.g., microinjection or permeabilization).

Mechanistic Deep Dive: Transport & Activation

To understand the "efficiency" gap, one must analyze the uptake kinetics and the metabolic bottleneck.

Myristic Acid: The Trojan Horse

Myristic acid enters the cell rapidly through a dual mechanism:

  • Protein-Mediated Transport: Transmembrane proteins such as CD36 and FATP (Fatty Acid Transport Proteins) actively translocate long-chain fatty acids (LCFAs) across the bilayer.[1]

  • Flip-Flop Diffusion: Protonated fatty acids can flip across the phospholipid bilayer passively, driven by the concentration gradient.

Once in the cytosol, it is immediately "trapped" by Acyl-CoA Synthetases (ACS) , which conjugate it with Coenzyme A to form Myristoyl-CoA. This maintains a low concentration of free fatty acid, driving continuous uptake.

Myristoyl-CoA: The Intracellular Effector

Myristoyl-CoA is the actual substrate for N-myristoyltransferase (NMT) .[2][3][4][5] It donates the C14:0 chain to the N-terminal glycine of target proteins.[2][6]

  • The Barrier: The CoA group is highly polar and negatively charged (phosphate groups). The plasma membrane is impermeable to CoA thioesters.

  • The Consequence: Adding exogenous Myristoyl-CoA to intact cells results in zero functional uptake . Any signal observed is likely due to extracellular hydrolysis of the thioester bond, releasing free myristic acid which then enters the cell (an experimental artifact).

Pathway Visualization

MyristoylationPathway cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_cyto Cytosol Exo_MA Myristic Acid (Exogenous) Transporter CD36 / FATP Transporters Exo_MA->Transporter High Affinity Exo_CoA Myristoyl-CoA (Exogenous) Exo_CoA->Transporter Impermeable (Blocked) Intra_MA Free Myristic Acid Transporter->Intra_MA Translocation ACS Acyl-CoA Synthetase (ACS) Intra_MA->ACS Substrate Intra_CoA Myristoyl-CoA (Active Pool) ACS->Intra_CoA ATP + CoA -> AMP + PPi NMT N-Myristoyltransferase (NMT) Intra_CoA->NMT Acyl Donor Protein Myristoylated Protein NMT->Protein Co-translational Modification

Caption: Figure 1.[7] Cellular uptake dynamics. Myristic acid actively crosses the membrane and is converted to Myristoyl-CoA. Exogenous Myristoyl-CoA is blocked by the plasma membrane.

Comparative Analysis: Reagent Selection Guide

FeatureMyristic Acid (C14:[2][6][8][9]0)Myristoyl-CoA
Primary Application Live Cell Metabolic LabelingIn Vitro Enzyme Kinetics / NMT Assays
Cellular Uptake High (Active Transport + Diffusion)Negligible (Membrane Impermeable)
Metabolic Status Precursor (Requires Activation by ACS)Activated Intermediate (Ready for NMT)
Solubility Low (Requires BSA conjugation or Ethanol)High (Water soluble due to CoA)
Experimental Analog [3H]-Myristic Acid, Azido-Myristate (Click)[3H]-Myristoyl-CoA
Cost LowHigh (Synthesis/Purification required)

Experimental Protocols

Protocol A: Cellular N-Myristoylation Assay (The "Uptake" Standard)

Use this for studying protein myristoylation in live cells.

Reagents:

  • Myristic Acid Analog: Alkynyl-myristate (Click chemistry) or [9,10-3H]-Myristic Acid.

  • Carrier: Fatty Acid-Free BSA (Bovine Serum Albumin).

Workflow:

  • Conjugation (Critical Step): Myristic acid is hydrophobic. You must conjugate it to BSA to ensure bioavailability and prevent precipitation.

    • Mix: Dissolve myristic acid in ethanol. Add dropwise to warm (37°C) 2% Fatty Acid-Free BSA in PBS while stirring. Final molar ratio ~4:1 (FA:BSA).

  • Starvation: Incubate cells in serum-free media for 1 hour to deplete endogenous fatty acid pools.

  • Pulse: Replace media with labeling media containing 20-50 µM BSA-conjugated Myristic Acid.

  • Incubation: 4–6 hours (allows for uptake -> activation -> protein incorporation).

  • Chase/Lysis: Wash with ice-cold PBS. Lyse cells in RIPA buffer.

  • Detection: Perform Click reaction (if using alkynyl analogs) or autoradiography (if using tritium).

Protocol B: In Vitro NMT Activity Assay

Use this for measuring NMT enzyme kinetics or screening inhibitors.

Reagents:

  • Purified Recombinant NMT (Type I or II).[9]

  • Substrate: [3H]-Myristoyl-CoA (synthesized or purchased).

  • Peptide Substrate: Synthetic peptide containing N-terminal Glycine (e.g., GSNK...).

Workflow:

  • Reaction Mix: Combine 10 mM Tris-HCl (pH 7.4), 0.5 mM DTT, Triton X-100 (0.01%), Peptide substrate (10 µM), and NMT enzyme.

  • Initiation: Add [3H]-Myristoyl-CoA (typically 0.5–1.0 µM). Note: No BSA required as CoA makes it soluble.

  • Incubation: 10–30 minutes at 30°C.

  • Termination: Stop reaction by spotting onto P81 phosphocellulose paper.

  • Wash: Wash filters with 75 mM phosphoric acid (removes unreacted Myristoyl-CoA; peptide binds to paper).

  • Quantification: Scintillation counting.

Troubleshooting & Optimization

  • Artifact Alert (Hydrolysis): If you attempt to use Myristoyl-CoA on cells, you may see a weak signal. This is often due to extracellular thioesterases cleaving the CoA, releasing free myristic acid which then enters the cell. This invalidates the experiment if you are specifically trying to test the CoA form.

  • Chain Length Specificity: NMT is highly specific for C14. If using "Myristic Acid" uptake, ensure high purity (>99%). Contamination with Palmitic Acid (C16) can compete for uptake transporters (CD36) but will not be used by NMT, altering apparent efficiency.

  • Inhibitor Studies: To inhibit myristoylation in cells, do not use Myristoyl-CoA analogs. Use 2-Hydroxymyristic acid .[10] It enters the cell, is converted to 2-Hydroxymyristoyl-CoA by ACS, and then acts as a competitive inhibitor of NMT.[10]

References

  • F

    • Title: Fatty acid transport across the cell membrane: regulation by fatty acid transporters.[1][11]

    • Source: Prostaglandins, Leukotrienes and Essential Fatty Acids (2010).[11]

    • URL:[Link]

  • NMT Enzymology & Specificity

    • Title: Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid.
    • Source: PNAS (1992).
    • URL:[Link]

  • Metabolic Activ

    • Title: Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase.[2][10]

    • Source: Biochemistry (1990).
    • URL:[Link]

  • Myristoyl-CoA Kinetics

    • Title: Transient-state kinetic analysis of Saccharomyces cerevisiae myristoylCoA:protein N-myristoyltransferase.
    • Source: Biochemistry (1998).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Myristoyl coenzyme A (triammonium)

The following guide details the operational safety and handling protocols for Myristoyl Coenzyme A (triammonium salt) . This compound is a high-value, biologically active thioester used critically in metabolic research (...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and handling protocols for Myristoyl Coenzyme A (triammonium salt) .

This compound is a high-value, biologically active thioester used critically in metabolic research (e.g., N-myristoylation assays).[1] While its toxicological risks to humans are moderate, its sensitivity to environmental degradation (hydrolysis, oxidation) is extreme.[1] Therefore, the Personal Protective Equipment (PPE) strategy defined here serves a dual purpose: protecting the scientist from exposure and protecting the compound from degradation. [1]

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific vectors of risk.

Hazard CategorySpecific RiskMechanism of Action
Biological/Chemical Low/Unknown Toxicity As a physiological intermediate, it is not classified as acutely toxic (GHS).[1] However, as a concentrated powder, it may cause respiratory sensitization or skin irritation [1].
Compound Stability Hydrolysis (High Risk) The thioester bond is thermodynamically unstable.[1] Moisture from breath or skin contact will hydrolyze the compound into free Myristic Acid and CoA, ruining the assay [2].
Contamination Enzymatic Degradation Skin carries thioesterases and proteases. Direct contact can introduce enzymes that actively degrade the molecule.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this matrix to select PPE based on your specific interaction with the substance.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Powder-free, 4-5 mil)Outer Layer: Protects against chemical splashes.Inner Layer: Ensures a sterile barrier if the outer glove is compromised.[1] Latex is avoided due to potential protein contamination.
Respiratory N95 / P95 Respirator Essential when handling the lyophilized powder . Prevents inhalation of particulates and, critically, prevents breath moisture from re-hydrating the hygroscopic powder.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses with side shields are minimum; goggles are preferred during dissolution to prevent splashes of the expensive reagent.
Body Protection Clean Lab Coat (Cotton/Poly blend)Must be buttoned to the neck.[1] Synthetic fibers are preferred to minimize lint shedding which can contaminate the sample.

PPE Decision Logic (Visualization)

The following logic flow helps you determine the necessary protection level based on the state of the matter.

PPE_Decision_Tree Start Start: Handling Myristoyl CoA State What is the physical state? Start->State Powder Lyophilized Powder State->Powder Solid Solution Aqueous/Buffer Solution State->Solution Liquid Resp_Action Mandatory: N95 Respirator (Prevent moisture/inhalation) Powder->Resp_Action Splash_Action Mandatory: Splash Goggles (Protect eyes from buffer salts) Solution->Splash_Action Static_Action Use Anti-Static Gun (Powder is electrostatically active) Resp_Action->Static_Action Glove_Action Double Nitrile Gloves (Change outer pair every 30 mins) Static_Action->Glove_Action Splash_Action->Glove_Action

Figure 1: Decision logic for selecting PPE based on the physical state of the reagent.[1]

Operational Protocol: Safe Handling & Weighing

This protocol is designed to minimize the "Time Out of Environment" (TOE) for the compound.

Step 1: Preparation
  • Environment: Work in a clean, draft-free area. A biological safety cabinet is ideal but not strictly required if an N95 is worn.

  • Equilibration: Allow the vial to warm to room temperature before opening (approx. 15-20 mins). Crucial: Opening a cold vial condenses atmospheric water onto the powder, causing immediate hydrolysis.

Step 2: Weighing (The "Zero-Contact" Method)
  • Don PPE: Put on double nitrile gloves and N95 mask.

  • Anti-Static: Use an anti-static gun on the spatula and weigh boat. Myristoyl CoA powder is often "fluffy" and static-prone.[1]

  • Transfer: Quickly transfer the required amount. Do not return excess powder to the stock vial to avoid cross-contamination.

  • Seal: Immediately purge the stock vial with Argon or Nitrogen gas and recap tightly. Wrap with Parafilm.

Step 3: Dissolution
  • Solvent: Use neutral pH buffers (pH 6-7).[1] Avoid alkaline conditions (> pH 8.0) as they rapidly catalyze thioester hydrolysis [3].

  • Storage: Aliquot immediately into single-use volumes. Flash freeze in liquid nitrogen and store at -80°C.

Handling Workflow (Visualization)

Handling_Workflow Storage Storage (-20°C) Equilibrate Equilibrate to RT (Desiccator) Storage->Equilibrate 20 min Open Open Vial (Under Inert Gas) Equilibrate->Open Dry Env Weigh Weigh Aliquot (Anti-static tools) Open->Weigh Minimize Time Weigh->Storage Reseal Stock (Argon Purge) Dissolve Dissolve (pH 6-7 Buffer) Weigh->Dissolve Immediate Refreeze Flash Freeze (-80°C) Dissolve->Refreeze Single Use

Figure 2: The "Golden Path" workflow to preserve thioester bond integrity during handling.

Emergency Response & Disposal

Spill Response
  • Solid Spill: Do not sweep dry dust (inhalation risk). Cover with a damp paper towel (water or ethanol), then wipe up.[1] Place in a sealed bag.

  • Liquid Spill: Absorb with inert material (vermiculite or paper towels). Clean the area with 70% ethanol.

Disposal Strategy
  • Environmental: Myristoyl CoA is biodegradable and generally non-toxic to aquatic life in small quantities.

  • Procedure: Dissolve waste in water. Dispose of via standard organic solvent waste streams or chemical incineration. Do not drain dispose unless explicitly permitted by your facility's EHS guidelines for biological lipids.

References

  • PubChem. (n.d.). Myristoyl-coenzyme A Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Sources

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